molecular formula C16H32N6O7 B1429408 Azido-PEG7-azide

Azido-PEG7-azide

Katalognummer: B1429408
Molekulargewicht: 420.46 g/mol
InChI-Schlüssel: NVKODTBPHMGJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-PEG7-azide is a useful research compound. Its molecular formula is C16H32N6O7 and its molecular weight is 420.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKODTBPHMGJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification methods for Azido-PEG7-azide, a bifunctional linker molecule increasingly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (1,21-diazido-3,6,9,12,15,18,20-heptaoxaheneicosane) is a discrete polyethylene (B3416737) glycol (PEG) derivative featuring azide (B81097) (N₃) groups at both ends of a seven-unit ethylene (B1197577) glycol chain. The azide groups serve as versatile handles for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] A primary application of this compound is as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from heptaethylene glycol. The hydroxyl end groups are first activated, commonly by conversion to mesylates, followed by nucleophilic substitution with an azide salt.

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of Heptaethylene Glycol (Formation of Heptaethylene Glycol Dimesylate)

A general procedure for the mesylation of a PEG diol is as follows:

  • Heptaethylene glycol is dissolved in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -10 °C in an ice-salt bath.

  • Triethylamine (Et₃N) is added as a base.

  • Methanesulfonyl chloride (MsCl) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for several hours (typically overnight).

  • The reaction mixture is then worked up by washing with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude heptaethylene glycol dimesylate.

Step 2: Azidation of Heptaethylene Glycol Dimesylate

The subsequent azidation is performed as follows:

  • The crude heptaethylene glycol dimesylate is dissolved in a suitable solvent, such as ethanol.

  • An excess of sodium azide (NaN₃) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours (e.g., 12 hours).

  • After cooling to room temperature, the solvent is removed by rotary evaporation.

  • The residue is redissolved in dichloromethane and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude this compound.

Quantitative Data for a Representative Diazido-PEG Synthesis
StepReagentMolar Equivalent (per -OH group)Typical Yield
Mesylation Heptaethylene Glycol1>95%
Triethylamine (Et₃N)1.3 - 1.5
Methanesulfonyl Chloride (MsCl)1.1 - 1.5
Azidation Heptaethylene Glycol Dimesylate1>90%
Sodium Azide (NaN₃)2.5 - 5

Purification of this compound

Due to its relatively low molecular weight and the potential for side products, purification of this compound is crucial. Column chromatography is the most suitable method for obtaining high-purity material.

Experimental Protocol: Column Chromatography
  • A silica (B1680970) gel column is prepared using a suitable solvent system.

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The product is eluted using a gradient of a polar solvent in a nonpolar solvent. Common solvent systems for PEG derivatives include chloroform/methanol or dichloromethane/methanol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a liquid.

Visualization of Synthesis and Application

Synthesis Workflow

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Purification Heptaethylene_Glycol Heptaethylene Glycol (HO-PEG7-OH) Mesylation_Reagents MsCl, Et3N in CH2Cl2 Heptaethylene_Glycol->Mesylation_Reagents Heptaethylene_Glycol_Dimesylate Heptaethylene Glycol Dimesylate (MsO-PEG7-OMs) Mesylation_Reagents->Heptaethylene_Glycol_Dimesylate Azidation_Reagents NaN3 in Ethanol, Reflux Heptaethylene_Glycol_Dimesylate->Azidation_Reagents Intermediate Product Azido_PEG7_azide_crude Crude this compound Column_Chromatography Silica Gel Column Chromatography Azido_PEG7_azide_crude->Column_Chromatography Crude Product Pure_Azido_PEG7_azide Pure this compound (N3-PEG7-N3)

Caption: Synthesis and purification workflow for this compound.

Application in PROTAC-Mediated Protein Degradation

This compound is a key component in the construction of PROTACs. The diazido functionality allows for the convenient linking of a target protein-binding ligand and an E3 ligase-binding ligand via click chemistry. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.

G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action Target_Ligand Target Protein Ligand (with alkyne) Azido_PEG7_azide This compound Target_Ligand->Azido_PEG7_azide E3_Ligand E3 Ligase Ligand (with alkyne) E3_Ligand->Azido_PEG7_azide Click_Chemistry Click Chemistry (e.g., CuAAC) Azido_PEG7_azide->Click_Chemistry PROTAC PROTAC Molecule Click_Chemistry->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: Experimental workflow for PROTAC synthesis and mechanism of action.

References

An In-depth Technical Guide to Azido-PEG7-azide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional crosslinker featuring a seven-unit polyethylene (B3416737) glycol (PEG) spacer terminated at both ends by azide (B81097) groups. This symmetrical structure and the presence of reactive azide moieties make it a valuable tool in bioconjugation, drug delivery, and the development of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). The PEG chain imparts increased hydrophilicity and biocompatibility to the parent molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. The terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity, and incorporation into molecular designs.

PropertyValue
Molecular Formula C16H32N6O7
Molecular Weight 420.5 g/mol
CAS Number 225523-86-4
Appearance Varies (often a colorless to pale yellow oil or solid)
Solubility Soluble in water and most organic solvents
Purity Typically >95%
Storage Recommended storage at -20°C

Structure:

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from heptaethylene glycol. The hydroxyl end-groups are first activated, commonly by mesylation, to create good leaving groups, followed by nucleophilic substitution with an azide salt.

3.1.1. Step 1: Mesylation of Heptaethylene Glycol

This procedure is adapted from established methods for the mesylation of polyethylene glycols.

Materials:

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes.

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude mesylated product (MsO-PEG7-OMs). This intermediate is often used in the next step without further purification.

3.1.2. Step 2: Azidation of Mesylated PEG

This protocol describes the nucleophilic substitution of the mesyl groups with azide.

Materials:

  • MsO-PEG7-OMs (from Step 1)

  • Sodium azide (NaN3)

  • Anhydrous dimethylformamide (DMF) or ethanol

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the crude MsO-PEG7-OMs (1 equivalent) in anhydrous DMF or ethanol.

  • Add sodium azide (a significant excess, typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or NMR spectroscopy.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization:

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR (CDCl₃): Expect a triplet at approximately 3.39 ppm corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃) and a multiplet around 3.65 ppm for the ethylene (B1197577) glycol repeating units.

  • ¹³C NMR (CDCl₃): A peak around 50.7 ppm is characteristic of the carbon atom attached to the azide group.

  • FT-IR: A strong, sharp absorption band around 2100 cm⁻¹ is indicative of the azide stretching vibration.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This is a general protocol for the "click" reaction between this compound and an alkyne-containing molecule. This reaction is widely used in the synthesis of PROTACs and other bioconjugates.[1]

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (2.2 equivalents, for reaction at both ends) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentration of copper is typically in the range of 1-10 mol%.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated. The final product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow start Heptaethylene Glycol (HO-PEG7-OH) mesylation Mesylation (MsCl, TEA, DCM) start->mesylation Step 1 intermediate Mesylated Intermediate (MsO-PEG7-OMs) mesylation->intermediate azidation Azidation (NaN3, DMF) intermediate->azidation Step 2 product This compound (N3-PEG7-N3) azidation->product

Caption: A schematic overview of the two-step synthesis of this compound.

Application in PROTAC Synthesis via Click Chemistry

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) poi_ligand Alkyne-functionalized Protein of Interest (POI) Ligand reaction CuSO4, Sodium Ascorbate poi_ligand->reaction e3_ligand Alkyne-functionalized E3 Ligase Ligand e3_ligand->reaction linker This compound linker->reaction product PROTAC Molecule reaction->product

Caption: Workflow illustrating the assembly of a PROTAC molecule using this compound and click chemistry.

References

Azido-PEG7-azide: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG7-azide, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. The document outlines its solubility in a range of aqueous and organic solvents, presents a general protocol for experimental solubility determination, and illustrates its application in a typical bioconjugation workflow.

Core Solubility Profile

This compound, a polyethylene (B3416737) glycol (PEG) derivative with terminal azide (B81097) groups, is characterized by its hydrophilic PEG spacer, which significantly influences its solubility.[1] Generally, PEG derivatives are known for their high solubility in water and a variety of organic solvents.[2] The solubility of PEG compounds tends to decrease as the molecular weight of the PEG chain increases.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityNotes
Aqueous Water, Phosphate-Buffered Saline (PBS)SolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleCommonly used as reaction solvents for bioconjugation.
Chlorinated Dichloromethane (DCM), ChloroformSolubleEffective solvents for dissolving PEG derivatives.
Alcohols Ethanol, MethanolLess SolubleSolubility may be limited compared to more polar solvents.
Aromatic Hydrocarbons TolueneLess SolubleGenerally poor solvents for polar PEG compounds.
Ethers Diethyl EtherInsolublePEG derivatives typically exhibit poor solubility in ether.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days. A typical equilibration time is 24-48 hours.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • HPLC Method:

      • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

      • Inject the filtered supernatant (the saturated solution) into the HPLC system.

      • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve.

    • Gravimetric Method (if HPLC is not available and the solvent is volatile):

      • Accurately weigh an empty, dry vial.

      • Transfer a known volume of the filtered supernatant to the vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

      • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

      • Calculate the solubility by dividing the mass of the dried solute by the volume of the supernatant used.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

Bioconjugation Workflow using this compound

This compound is a versatile bifunctional linker commonly employed in "Click Chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate two molecules of interest.[3][4][5] The following diagram illustrates a typical experimental workflow for such a bioconjugation reaction.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation to Molecule B (Optional) cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Purification and Analysis prep_molA Prepare Molecule A (with Alkyne group) mix Mix Molecule A-Alkyne, This compound, and optionally modified Molecule B-Alkyne prep_molA->mix prep_molB Prepare Molecule B (e.g., protein, drug) prep_linker Dissolve this compound in a suitable solvent prep_linker->mix conjugate_B React Molecule B with a reagent to introduce an Alkyne or Azide group purify_B Purify modified Molecule B conjugate_B->purify_B purify_B->mix add_catalyst Add Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) mix->add_catalyst react Incubate reaction mixture add_catalyst->react purify_final Purify the final conjugate (e.g., SEC, Dialysis) react->purify_final analyze Characterize the conjugate (e.g., SDS-PAGE, MS, HPLC) purify_final->analyze

A typical bioconjugation workflow using this compound.

This workflow demonstrates the sequential steps involved in linking two molecules using the this compound crosslinker via a copper-catalyzed click reaction. The process begins with the preparation of the molecules to be conjugated, followed by the click chemistry reaction itself, and concludes with the purification and analysis of the final conjugate.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG7-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in the fields of bioconjugation, drug discovery, and materials science. Its principles of reliability, high yield, and biocompatibility have made it an indispensable methodology for the precise covalent ligation of molecular entities. At the heart of many click chemistry applications are bifunctional linkers, such as Azido-PEG7-azide, which serve as molecular bridges to connect two different molecules of interest.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in the two most prominent forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemical principles, experimental considerations, and practical applications of this versatile linker.

This compound is a homobifunctional linker featuring two terminal azide (B81097) groups separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain. The azide moieties are the reactive handles for click chemistry, while the PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates. This combination of features makes this compound a valuable reagent for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized biomaterials.

Core Mechanisms of Action

This compound participates in click chemistry primarily through the reaction of its terminal azide groups with alkyne-containing molecules. The two main pathways for this transformation are CuAAC and SPAAC, which are distinguished by the presence or absence of a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild conditions, often in aqueous solutions at room temperature, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The presence of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the copper(I) oxidation state and accelerate the reaction.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CopperAcetylide Copper Acetylide Intermediate CuI->CopperAcetylide Alkyne R₁-Alkyne Alkyne->CopperAcetylide Cycloadduct Copper Triazolide Intermediate CopperAcetylide->Cycloadduct Azide This compound Azide->Cycloadduct Cycloadduct->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Cycloadduct->Product Protonolysis

Figure 1: CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free click reaction. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.

SPAAC is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. While highly efficient, SPAAC generally has slower kinetics compared to CuAAC. The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State StrainedAlkyne->TransitionState Azide This compound Azide->TransitionState Product Stable Triazole Product TransitionState->Product Spontaneous

Figure 2: SPAAC Reaction Mechanism.

Quantitative Data

While specific kinetic and yield data for this compound is not extensively available in the peer-reviewed literature, the following tables provide representative data for CuAAC and SPAAC reactions with structurally similar short-chain PEG linkers. This data is intended to provide a general understanding of the reaction efficiencies and should be used as a guideline for experimental design.

Table 1: Representative Reaction Parameters for CuAAC with Azide-PEG Linkers

ParameterValueConditionsReference
Reaction Time 1 - 4 hoursRoom temperature, aqueous buffer[Generic CuAAC protocols]
Typical Yield > 90%Optimized conditions with ligand[Generic CuAAC protocols]
Copper Catalyst 50 - 250 µM CuSO₄with 5-fold excess of ligand (e.g., THPTA)[Generic CuAAC protocols]
Reducing Agent 5 - 10 mM Sodium AscorbateFreshly prepared[Generic CuAAC protocols]

Table 2: Representative Reaction Parameters for SPAAC with Azide-PEG Linkers

ParameterValueConditionsReference
Reaction Time 2 - 12 hoursRoom temperature or 37°C, aqueous buffer[Generic SPAAC protocols]
Typical Yield > 85%Molar excess of one reactant[Generic SPAAC protocols]
Strained Alkyne DBCO or BCN derivatives2-5 fold molar excess[Generic SPAAC protocols]
Biocompatibility HighNo cytotoxic copper catalyst required[Generic SPAAC protocols]

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions using a bifunctional linker like this compound for the purpose of bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation

This protocol describes the conjugation of an alkyne-modified protein to a small molecule that has been functionalized to be linked via this compound.

Materials:

  • Alkyne-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS, pH 7.4)

  • This compound linker

  • Alkyne-functionalized small molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column (e.g., PD-10)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the this compound-linked small molecule. A 5- to 10-fold molar excess of the small molecule conjugate is recommended.

    • In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/small molecule mixture. The final concentration of copper is typically in the range of 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Purify the resulting conjugate using a desalting column to remove excess small molecules, copper, and other reagents.

    • Characterize the final conjugate for purity, concentration, and degree of labeling.

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow Start Start PrepareReagents Prepare Reagents (Protein, Linker, Cu/Ligand, Ascorbate) Start->PrepareReagents MixReactants Mix Alkyne-Protein and This compound-Small Molecule PrepareReagents->MixReactants AddCatalyst Add Premixed Cu(I)/THPTA MixReactants->AddCatalyst InitiateReaction Initiate with Sodium Ascorbate AddCatalyst->InitiateReaction Incubate Incubate at Room Temperature (1-4 hours) InitiateReaction->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize Final Product (SDS-PAGE, LC-MS) Purify->Characterize End End Characterize->End

Figure 3: CuAAC Bioconjugation Workflow.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligonucleotide Conjugation

This protocol describes the conjugation of a DBCO-modified antibody to an oligonucleotide that has been functionalized with this compound.

Materials:

  • DBCO-modified antibody (e.g., 1-5 mg/mL in PBS, pH 7.4)

  • This compound functionalized oligonucleotide

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-modified antibody in the reaction buffer to the desired concentration.

    • Dissolve the this compound functionalized oligonucleotide in the reaction buffer.

  • SPAAC Reaction:

    • Add the this compound functionalized oligonucleotide to the DBCO-modified antibody solution. A 2- to 5-fold molar excess of the oligonucleotide is typically used.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography, to remove the unreacted oligonucleotide.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Further characterize the conjugate by UV-Vis spectroscopy and other analytical techniques as required.

Experimental Workflow for SPAAC Bioconjugation

SPAAC_Workflow Start Start PrepareReactants Prepare DBCO-Antibody and This compound-Oligonucleotide Start->PrepareReactants MixReactants Mix Antibody and Oligonucleotide in Reaction Buffer PrepareReactants->MixReactants Incubate Incubate at Room Temperature or 4°C (2-12 hours) MixReactants->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize Final Product (SDS-PAGE, UV-Vis) Purify->Characterize End End Characterize->End

Figure 4: SPAAC Bioconjugation Workflow.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for a wide array of applications in click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with the flexibility to choose the most appropriate conjugation strategy based on the specific requirements of their system. The PEG spacer imparts favorable physicochemical properties, enhancing the utility of this linker in the development of complex biomolecular conjugates. By understanding the fundamental mechanisms of action and following well-defined experimental protocols, researchers can effectively leverage the power of this compound to advance their work in drug discovery, diagnostics, and materials science.

An In-Depth Technical Guide to Azido-PEG7-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG7-azide in Bioconjugation

This compound is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation.[1][2] Its structure features a central polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units, flanked by an azide (B81097) group (-N₃) at each terminus. This symmetrical design allows for the simultaneous or sequential conjugation of two molecules, making it an ideal linker for creating complex biomolecular architectures. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, which is particularly advantageous in biological applications.[3][4]

The azide functionalities are key to the utility of this compound, as they are primary reactants in "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions.[3] This guide will delve into the technical details of using this compound in the two most common types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, connecting the PEG linker to molecules containing alkyne groups.

The applications of this compound are extensive and rapidly growing, particularly in drug development. It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy. Furthermore, it is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂N₆O₇
Molecular Weight 420.461 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water and some organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.
Purity Typically ≥98%
Storage Recommended storage at -20°C
Chemical Functionality Homobifunctional with two terminal azide (-N₃) groups

Bioconjugation Methodologies: Experimental Protocols

The primary utility of this compound lies in its ability to participate in click chemistry reactions. Below are detailed protocols for the two main types of azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (optional but recommended for biomolecules): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Degassing equipment (optional but recommended to prevent re-oxidation of Cu(I))

Protocol:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule and a molar excess of this compound (typically 3-10 equivalents).

    • If using a ligand, add it to the reaction mixture at this stage. A 5:1 ligand to copper ratio is common.

    • Add the CuSO₄ stock solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and byproducts. This can be achieved by dialysis, size-exclusion chromatography (SEC), or affinity chromatography, depending on the nature of the biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.

Materials:

  • This compound

  • Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein, BCN-antibody)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

Protocol:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.

    • Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can also be performed at 4°C with a longer incubation time (e.g., overnight).

  • Purification:

    • Purify the conjugate using standard methods such as dialysis, SEC, or affinity chromatography to remove unreacted this compound and any other small molecules.

Quantitative Data and Reaction Parameters

The efficiency and rate of bioconjugation reactions with this compound are influenced by several factors. The following tables summarize some of the available quantitative data for similar PEG-azide linkers.

Table 1: Factors Influencing SPAAC Reaction Rates with PEGylated Linkers

ParameterObservationImpact on Reaction RateReference(s)
Buffer Type HEPES buffer (pH 7) generally shows higher rate constants compared to PBS (pH 7). Reactions in DMEM are often faster than in RPMI.Buffer composition can significantly affect the reaction kinetics.
pH Higher pH values (from 5 to 10) generally increase SPAAC reaction rates, though this can be buffer-dependent.pH optimization is crucial for reaction efficiency.
PEG Linker The presence of a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart.The PEG linker can reduce steric hindrance and improve accessibility of the reactive groups.
Temperature Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction.Higher temperatures can increase reaction rates but may affect biomolecule stability.

Table 2: Stability of the Triazole Linkage

ConditionStability of Triazole LinkageReference(s)
Proteolytic Enzymes Highly resistant to cleavage by proteases.
Oxidation Resistant to oxidation.
Hydrolysis Stable under both acidic and basic conditions.
Reduction Stable in the presence of biologically relevant reducing agents like glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT).

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for CuAAC and SPAAC reactions with this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-functionalized Biomolecule Reaction_Mix Reaction Mixture Alkyne_Biomolecule->Reaction_Mix Azido_PEG7_azide This compound Azido_PEG7_azide->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Ligand Ligand (optional) Ligand->Reaction_Mix Incubation Incubation (RT, 1-4h) Reaction_Mix->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Final_Product Bioconjugate Purification->Final_Product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation Cyclooctyne_Biomolecule Cyclooctyne-functionalized Biomolecule (e.g., DBCO) Reaction_Mix Reaction Mixture Cyclooctyne_Biomolecule->Reaction_Mix Azido_PEG7_azide This compound Azido_PEG7_azide->Reaction_Mix Incubation Incubation (RT or 37°C, 1-4h) Reaction_Mix->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Final_Product Bioconjugate Purification->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a versatile and powerful tool for researchers in bioconjugation, offering a reliable method for linking biomolecules with enhanced solubility and biocompatibility. Its utility in both CuAAC and SPAAC click chemistry reactions provides flexibility for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. By understanding the core properties of this linker and following optimized experimental protocols, scientists can effectively harness the power of this compound to create novel and impactful biomolecular constructs. The exceptional stability of the resulting triazole linkage ensures the integrity of these constructs under physiological conditions, a critical factor for in vivo applications. As the field of bioconjugation continues to advance, the importance and use of well-defined linkers like this compound are set to grow.

References

Introduction: The Molecular Architecture of Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Azide (B81097) Groups in Azido-PEG7-azide

For Researchers, Scientists, and Drug Development Professionals

This compound is a homobifunctional crosslinking reagent designed for precision bioconjugation. Its structure consists of three key components: two terminal azide (-N₃) groups and a central polyethylene (B3416737) glycol (PEG) spacer composed of seven repeating ethylene (B1197577) glycol units. The PEG chain is a hydrophilic and flexible spacer that enhances the solubility of the entire molecule and its conjugates in aqueous buffers, while also reducing potential steric hindrance and immunogenicity.[1][2] The core functionality of this linker, however, lies in the reactivity of its terminal azide groups. These groups are the gateways to covalently linking two molecules of interest through highly efficient and specific chemical reactions.

The primary role of the azide groups is to participate in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[3] The azide group is exceptionally well-suited for this role as it is small, stable under most physiological conditions, and virtually absent in biological systems, thus preventing off-target reactions.[4][5]

The Pivotal Role of Azide Groups: Bioorthogonal Ligation

The utility of the azide groups in this compound is realized through their participation in "click chemistry." First described by K. Barry Sharpless, this concept emphasizes reactions that are high-yielding, wide in scope, generate minimal byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. The azide group is a cornerstone of this chemical philosophy and primarily engages in two powerful cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic and most widely used click reaction. It involves the reaction between an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction does not proceed at a significant rate without a catalyst, but the addition of Copper(I) ions accelerates the reaction by a factor of 10⁷ to 10⁸.

Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide group in a stepwise manner, ultimately leading to the formation of the stable triazole linkage and regeneration of the Cu(I) catalyst.

Advantages:

  • High Efficiency: The reaction typically proceeds with extremely high yields, often exceeding 95%.

  • High Specificity: The azide and alkyne groups react exclusively with each other, ignoring other functional groups present on biomolecules.

  • Robust Conditions: The reaction is insensitive to a wide range of solvents (including water) and pH values (typically 4-12).

Limitations and Considerations: The primary limitation for in vivo applications is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) that damage biomolecules like proteins. To mitigate this, copper-chelating ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. Additionally, byproducts from the common reducing agent, sodium ascorbate (B8700270), can lead to protein crosslinking, a side reaction that can be suppressed by additives like aminoguanidine.

CuAAC_Mechanism R1_N3 R1-N₃ (this compound) Cycloaddition Stepwise Cycloaddition R1_N3->Cycloaddition R2_Alkyne R2-C≡CH (Alkyne-Molecule) Cu_Acetylide Copper Acetylide Intermediate R2_Alkyne->Cu_Acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Cycloaddition->Cu_I Regenerated Triazole R1-Triazole-R2 (Stable Linkage) Cycloaddition->Triazole

Figure 1. Simplified workflow of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issue of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) to drive the reaction with an azide. The release of this ring strain provides the necessary activation energy for the cycloaddition to occur spontaneously under physiological conditions.

Mechanism: The reaction is a concerted [3+2] cycloaddition where the azide reacts directly with the strained triple bond of the cyclooctyne. This process does not require any co-factors or catalysts and proceeds readily in aqueous environments.

Advantages:

  • Biocompatibility: The absence of a toxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.

  • High Bioorthogonality: Like CuAAC, the reaction is highly specific between the azide and the strained alkyne.

  • Spontaneous Reaction: The reaction proceeds without the need for additional reagents beyond the azide- and alkyne-functionalized molecules.

Limitations and Considerations: The reaction rates for SPAAC are generally lower than those of CuAAC. Furthermore, the strained alkyne groups are significantly larger and more hydrophobic than terminal alkynes, which can sometimes impact the solubility and properties of the labeled molecule.

SPAAC_Mechanism R1_N3 R1-N₃ (this compound) Transition [3+2] Cycloaddition R1_N3->Transition R2_DBCO R2-DBCO (Strained Alkyne) R2_DBCO->Transition Triazole R1-Triazole-R2 (Stable Linkage) Transition->Triazole

Figure 2. Simplified workflow of the catalyst-free SPAAC reaction.

Data Presentation: Comparison of Azide Ligation Chemistries

The choice between CuAAC and SPAAC depends heavily on the specific application, particularly whether the conjugation is performed in vitro or in vivo. The following table summarizes the key quantitative and qualitative differences.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requirement Yes (Cu(I) salt)No
Biocompatibility Lower; potential cytotoxicity from copper catalyst.High; suitable for in vivo and live-cell applications.
Reaction Kinetics Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)Moderate to Fast (k ≈ 10⁻¹ - 10¹ M⁻¹s⁻¹)
Typical Yields Very High (>95%)High (>90%)
Reactant Groups Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO, BCN), Azide
Reagent Size Small (Alkyne group is minimal)Larger (Strained alkyne is bulky and hydrophobic)
Primary Application In vitro bioconjugation, material science, drug synthesis.Live-cell imaging, in vivo conjugation, surface modification.

Applications in Drug Development and Research

The homobifunctional nature of this compound, enabled by its two azide groups, makes it a powerful tool for crosslinking and molecular assembly.

  • Antibody-Drug Conjugates (ADCs): While heterobifunctional linkers are more common, a homobifunctional linker like this compound can be used in a step-wise fashion to link two drug molecules to a single attachment point on an antibody (functionalized with an alkyne), or to create antibody fragments linked together.

  • PROTAC Development: this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by linking an alkyne-functionalized ligand for a target protein to an alkyne-functionalized ligand for an E3 ubiquitin ligase.

  • Biomolecule Dimerization: It can be used to create homodimers or heterodimers of proteins, peptides, or oligonucleotides, enabling studies of signaling pathways that rely on receptor dimerization.

  • Surface Functionalization: The linker can attach alkyne-modified biomolecules to a surface that has also been functionalized with alkynes, creating a biocompatible coating with a specific density of the desired molecule.

Experimental Protocols

The following is a generalized protocol for the crosslinking of two alkyne-functionalized protein molecules (Protein-A and Protein-B) using this compound via a two-step CuAAC reaction.

Objective: To create a heterodimeric Protein-A-PEG7-Protein-B conjugate.

Materials:

  • Alkyne-functionalized Protein-A and Protein-B

  • This compound

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand: THPTA or TBTA stock solution (e.g., 250 mM in DMSO)

  • Reducing Agent: Sodium Ascorbate (NaAsc) stock solution (e.g., 500 mM in water, prepared fresh)

  • Purification: Size-Exclusion Chromatography (SEC) column

Protocol:

Step 1: Conjugation of this compound to Protein-A

  • Preparation: Dissolve alkyne-functionalized Protein-A in PBS buffer to a final concentration of 1-5 mg/mL.

  • Reagent Stoichiometry: To achieve a mono-functionalized intermediate, use a sub-stoichiometric ratio of the linker. Add this compound to the protein solution at a 0.5:1 molar ratio (linker:protein).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. Add CuSO₄ and the TBTA ligand in a 1:5 molar ratio. Mix well.

  • Reaction Initiation: Add the catalyst premix to the protein-linker solution to a final copper concentration of 100-200 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification: Purify the mono-functionalized Protein-A-PEG7-azide intermediate from excess reagents using a desalting or SEC column equilibrated with PBS.

Step 2: Conjugation of Intermediate to Protein-B

  • Preparation: Combine the purified Protein-A-PEG7-azide intermediate with alkyne-functionalized Protein-B in PBS buffer. A 1:1.2 molar ratio (intermediate:Protein-B) is recommended to drive the reaction to completion.

  • Reaction Initiation: As in Step 1, add the catalyst premix (CuSO₄/TBTA) followed by fresh sodium ascorbate solution to the same final concentrations.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Final Purification: Purify the final Protein-A-PEG7-Protein-B conjugate from unreacted components and catalyst using an appropriate SEC column.

  • Characterization: Analyze the final product using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry to confirm successful conjugation.

Experimental_Workflow cluster_step1 Step 1: Create Mono-Adduct cluster_step2 Step 2: Form Final Conjugate P_Alkyne1 Protein-Alkyne (A) Mix1 Mix & Add Cu(I) Catalyst (CuAAC Reaction) P_Alkyne1->Mix1 Linker This compound Linker->Mix1 Intermediate A-PEG7-Azide Intermediate Mix1->Intermediate Purify1 Purify (SEC) Intermediate->Purify1 Mix2 Mix & Add Cu(I) Catalyst (CuAAC Reaction) Purify1->Mix2 Purified Intermediate P_Alkyne2 Protein-Alkyne (B) P_Alkyne2->Mix2 Final A-PEG7-B Conjugate Mix2->Final Purify2 Purify (SEC) Final->Purify2

Figure 3. Workflow for creating a protein heterodimer using this compound.

References

An In-depth Technical Guide to Azido-PEG7-azide in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in materials science, particularly in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure, featuring a hydrophilic 7-unit PEG spacer flanked by two terminal azide (B81097) groups, allows for versatile and efficient covalent linkage through "click chemistry" reactions.[1][2] The PEG chain enhances the solubility and biocompatibility of the materials it is incorporated into, while the azide functionalities provide handles for highly specific and efficient conjugation with alkyne-containing molecules.[3][4] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound in materials science research.

Core Properties and Quantitative Data

The utility of this compound stems from its well-defined chemical and physical properties. These characteristics are crucial for designing and reproducing experiments in materials science.

PropertyValueReference(s)
Molecular Weight (MW) 420.46 g/mol [5]
Chemical Formula C₁₆H₃₂N₆O₇[1]
Purity Typically ≥98%[1][6]
Appearance Varies (often a viscous liquid)[7]
Solubility Soluble in water and most organic solvents[3]
Storage Conditions -20°C, protect from light and moisture[1]

Key Applications in Materials Science

The bifunctional nature of this compound makes it a versatile crosslinker and surface modification agent in a variety of applications.

Surface Modification of Nanoparticles

This compound is widely used for the PEGylation of nanoparticles, a process that improves their colloidal stability, reduces non-specific protein adsorption, and prolongs their circulation time in vivo.[1] The terminal azide groups then serve as reactive sites for the attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry.[8]

Hydrogel Formation

Injectable and in situ-forming hydrogels can be fabricated using this compound as a crosslinker.[7][9] By reacting with multi-armed, alkyne-functionalized polymers, stable hydrogel networks are formed through strain-promoted azide-alkyne cycloaddition (SPAAC), a biocompatible and catalyst-free click reaction.[5][7] These hydrogels are promising materials for drug delivery and tissue engineering applications.[9][10]

Bioconjugation and Drug Delivery

The azide groups on this compound allow for the efficient conjugation of biomolecules, such as peptides and proteins, that have been modified to contain an alkyne group.[2] This enables the creation of advanced drug delivery systems where the PEG linker enhances the pharmacokinetic properties of the therapeutic agent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related PEG-azide derivatives.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles with a thiol-terminated PEG-azide, followed by a click chemistry reaction to attach a targeting ligand. While this protocol uses a thiol-PEG-azide, the principles are directly applicable to attaching other functional groups to different nanoparticle types.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-PEG7-azide (as a proxy for demonstrating the principle)

  • Alkyne-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Thiol-PEG7-azide in nuclease-free water.

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

    • Prepare fresh stock solutions of 100 mM CuSO₄ and 500 mM sodium ascorbate in deionized water.

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the Thiol-PEG7-azide solution at a molar ratio of approximately 10,000 PEG molecules per nanoparticle.

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess, unbound PEG linker.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times.

  • Click Chemistry Conjugation:

    • Disperse the purified Azido-PEG-AuNPs in PBS.

    • Add the alkyne-functionalized targeting ligand in a 5- to 10-fold molar excess relative to the estimated surface azide groups.

    • Add the sodium ascorbate solution to the mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM to initiate the click reaction.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Final Purification:

    • Purify the functionalized AuNPs using centrifugation as described in step 3 to remove unreacted ligand and catalyst.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the azide group and the successful conjugation of the ligand using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[1]

Protocol 2: Formation of an Injectable Hydrogel via SPAAC

This protocol details the formation of a hydrogel by reacting a multi-arm PEG-azide with a strained cyclooctyne-functionalized polymer.

Materials:

  • 4-arm-PEG-Azide

  • Dibenzocyclooctyne (DBCO)-functionalized 4-arm-PEG

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the 4-arm-PEG-Azide and DBCO-functionalized 4-arm-PEG separately in PBS to the desired concentrations (e.g., 5-10% w/v).[5]

  • Hydrogel Formation:

    • In a sterile vial, mix equal volumes of the two precursor solutions.

    • Gently vortex or pipette the solution up and down to ensure thorough mixing.

    • Gelation should occur within minutes at room temperature.[5][11]

  • Characterization:

    • Gelation Time: Monitor the transition from a liquid to a solid state by inverting the vial. The gelation time is the point at which the solution no longer flows.

    • Rheological Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel to determine its mechanical properties.[12][13]

    • Swelling Behavior: Measure the equilibrium swelling ratio by immersing a known weight of the hydrogel in PBS and measuring its weight after it has fully swollen.

Protocol 3: Drug Loading and Release from a PEG-Azide Hydrogel

This protocol outlines a passive drug loading method and a subsequent in vitro release study.

Materials:

  • Pre-formed PEG-azide hydrogel

  • Drug of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Loading:

    • Prepare a concentrated solution of the drug in PBS.

    • Immerse a known weight of the dried hydrogel in the drug solution.

    • Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at a controlled temperature (e.g., 37°C) with gentle agitation.[14]

    • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant.

  • In Vitro Drug Release:

    • Carefully remove the drug-loaded hydrogel and blot any excess surface liquid.

    • Place the hydrogel in a known volume of fresh PBS at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative drug release over time.

Mandatory Visualizations

Experimental Workflows

nanoparticle_modification cluster_prep Preparation cluster_reaction Reaction Steps cluster_char Characterization AuNP Citrate-stabilized AuNPs PEGylation PEGylation (Overnight Incubation) AuNP->PEGylation PEG_azide Thiol-PEG-Azide Solution PEG_azide->PEGylation Ligand Alkyne-Ligand Click_Reaction CuAAC Click Reaction (1-4 hours) Ligand->Click_Reaction Purification1 Purification 1 (Centrifugation) PEGylation->Purification1 Purification1->Click_Reaction Purification2 Purification 2 (Centrifugation) Click_Reaction->Purification2 Characterization DLS, FTIR, XPS Purification2->Characterization

Caption: Workflow for the surface modification of gold nanoparticles.

hydrogel_formation cluster_prep Preparation cluster_reaction Gelation cluster_char Characterization PEG_azide 4-arm-PEG-Azide in PBS Mixing Mix Precursor Solutions (1:1) PEG_azide->Mixing PEG_DBCO 4-arm-PEG-DBCO in PBS PEG_DBCO->Mixing Gelation In Situ Gelation (Minutes at RT) Mixing->Gelation Rheology Rheology (G', G'') Gelation->Rheology Swelling Swelling Ratio Gelation->Swelling

Caption: Workflow for injectable hydrogel formation via SPAAC.

drug_release cluster_loading Drug Loading cluster_release Release Study Hydrogel Pre-formed Hydrogel Loading Passive Loading (24-48 hours) Hydrogel->Loading Drug_Solution Drug Solution Drug_Solution->Loading Release_Setup Incubate in PBS (37°C) Loading->Release_Setup Sampling Aliquot Collection (Time Intervals) Release_Setup->Sampling Quantification Quantify Drug (UV-Vis/HPLC) Sampling->Quantification

Caption: Workflow for drug loading and in vitro release study.

Conclusion

This compound is a powerful and versatile tool for researchers in materials science. Its well-defined structure and bifunctional nature enable a wide range of applications, from creating "stealth" nanoparticles for drug delivery to fabricating biocompatible hydrogels for tissue engineering. The use of click chemistry provides a highly efficient and specific method for conjugation, allowing for the precise engineering of advanced materials. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG7-azide in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional crosslinker containing a seven-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal azide (B81097) groups. This reagent is a valuable tool in bioconjugation and drug delivery, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The PEG linker enhances the solubility and biocompatibility of the resulting conjugates.[1][2] The dual azide functionalities allow for the simultaneous or sequential conjugation of two alkyne-containing molecules, making it an ideal candidate for the synthesis of complex architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3]

The CuAAC reaction is renowned for its high efficiency, specificity, and mild reaction conditions, proceeding readily in aqueous environments.[4] This bioorthogonal reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation widely employed in pharmaceutical research and development.

Principle of the Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the reaction rate and stabilize the copper(I) catalyst, a chelating ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.

Applications

The unique properties of this compound make it a versatile tool for a range of applications in biomedical research and drug development:

  • PROTAC Synthesis: As a PEG-based linker, this compound can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): This linker can be employed in the synthesis of ADCs, where it connects a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • Bioconjugation: It is widely used for the conjugation of various biomolecules, including peptides, proteins, and nucleic acids, to create novel probes and therapeutics.

  • Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation half-life.

Quantitative Data

The efficiency of CuAAC reactions can be influenced by various factors including the nature of the substrates, catalyst system, and reaction conditions. The following table summarizes representative quantitative data for CuAAC reactions involving azide-PEG derivatives and various alkynes. Note that optimization is often necessary for specific applications.

Alkyne SubstrateAzide SubstrateCopper SourceLigandReducing AgentReaction TimeYield (%)Reference
Propargyl AmineBenzyl AzideCuINoneNot applicableNot specifiedHigh
Alkyne-modified oligonucleotidePEG-AzideNot specifiedNot specifiedNot specified4 h100%
Alkyne-functionalized peptideAzide-functionalized peptideCopper wireNoneNot applicable5 h100%
Propargyl-activated PEGsAzidohomoalanine-IFNβCuSO₄TBTADTTNot specifiedHigh conversion

Experimental Protocols

The following protocols provide a general framework for using this compound in copper-catalyzed click chemistry. These are representative workflows and should be optimized for specific molecules and applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-containing biomolecule to both ends of the this compound linker.

Materials:

  • Alkyne-containing biomolecule (e.g., peptide, protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO/water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

  • Quenching solution (e.g., 50 mM EDTA)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-containing biomolecule in the reaction buffer to a desired concentration.

    • Dissolve this compound in a suitable solvent (e.g., DMSO or water) to prepare a stock solution. The molar ratio of alkyne-biomolecule to this compound should be optimized, with a starting point of a 2.5:1 molar ratio to ensure conjugation at both ends of the linker.

  • Copper/Ligand Complex Formation:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used to protect the biomolecule from oxidative damage.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing biomolecule and the this compound solution.

    • Add the pre-mixed copper/ligand complex to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R2-Azide (from this compound) Six_membered Six-membered Cu-intermediate Cu_Acetylide->Six_membered + R2-Azide Triazolyl_Cu Triazolyl-Copper Intermediate Six_membered->Triazolyl_Cu Rearrangement Product 1,4-disubstituted Triazole Triazolyl_Cu->Product Protonation Product->CuI Releases Cu(I)

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Bioconjugation using this compound

Bioconjugation_Workflow start Start reagent_prep 1. Prepare Reactants - Alkyne-Biomolecule - this compound - Catalyst Stocks start->reagent_prep reaction_setup 2. Set up Reaction - Combine Biomolecule and Linker - Add Cu(I)/Ligand Complex reagent_prep->reaction_setup initiation 3. Initiate Reaction - Add Sodium Ascorbate reaction_setup->initiation incubation 4. Incubate - Room Temperature, 1-4h initiation->incubation monitoring Monitor Progress (LC-MS, SDS-PAGE) incubation->monitoring quenching 5. Quench Reaction - Add EDTA incubation->quenching monitoring->incubation purification 6. Purify Conjugate (SEC, Dialysis) quenching->purification analysis 7. Analyze Product (Mass Spec, etc.) purification->analysis end End analysis->end

Caption: General workflow for bioconjugation using this compound.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG7-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This document offers detailed protocols for bioconjugation, quantitative data on reaction kinetics, and visualizations of key processes to facilitate the application of this versatile linker in drug development, materials science, and chemical biology.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The reaction's driving force is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, forming a stable triazole linkage.[1] This reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they do not typically react with native biological functionalities.[1]

This compound is a homobifunctional linker featuring two azide groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain containing seven ethylene (B1197577) glycol units. The PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making it an ideal tool for various bioconjugation applications. The dual azide functionalities allow for the crosslinking of two alkyne-containing molecules or the creation of multivalent constructs.

Quantitative Data on SPAAC Reaction Kinetics

Table 1: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes.

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Key Characteristics
BCN-PEG-alkyneGeneral Azide~0.1 - 0.2Offers a good balance of reactivity and stability; it is smaller and less lipophilic than DBCO.
DBCOGeneral AzideGenerally faster than BCNHigher ring strain leads to a faster reaction but may have lower stability.
DIBACBenzyl Azide0.0567 ± 0.0027A commonly used dibenzocyclooctyne derivative.
DIFOBenzyl Azide~0.06One of the early reactive cyclooctynes.
BCNBenzyl Azide0.15A highly reactive yet stable cyclooctyne.

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Effect of PEGylation on SPAAC Reaction Rates with DBCO-Functionalized Antibody.

ReactantsBufferTemperature (°C)Rate Constant (M⁻¹s⁻¹)
DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.18 ± 0.01
DBCO-PEG5-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.23 ± 0.01
DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.24 ± 0.01
DBCO-PEG5-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.37 ± 0.01

The presence of a PEG linker has been shown to enhance SPAAC reaction rates by an average of 31 ± 16%. This is attributed to the PEG spacer extending the reactive group away from the surface of the biomolecule, which reduces steric hindrance and improves accessibility.

Visualizations of SPAAC Mechanisms and Workflows

General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Bioconjugation using SPAAC

SPAAC_Workflow Start Start: Prepare Reactants Prepare_Alkyne Prepare Strained Alkyne- Functionalized Molecule Start->Prepare_Alkyne Prepare_Azide Prepare Azide- Functionalized Molecule Start->Prepare_Azide Reaction Mix Reactants in Appropriate Buffer Prepare_Alkyne->Reaction Prepare_Azide->Reaction Incubation Incubate at RT or 37°C (2-24 hours) Reaction->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis End End: Purified Conjugate Analysis->End Crosslinking_Workflow cluster_reactants Reactants cluster_product Product Molecule_A Molecule A (DBCO-functionalized) Crosslinked_Complex Crosslinked A-PEG7-B Complex Molecule_A->Crosslinked_Complex SPAAC Molecule_B Molecule B (DBCO-functionalized) Molecule_B->Crosslinked_Complex SPAAC Azido_PEG7_Azide This compound Azido_PEG7_Azide->Crosslinked_Complex

References

Application Notes and Protocols for Protein Conjugation Using Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as sophisticated imaging agents and diagnostics.[1][2][3][4] A versatile tool in this field is the polyethylene (B3416737) glycol (PEG) linker, which enhances solubility, stability, and biocompatibility while reducing the immunogenicity of the conjugated protein.[5][6]

This document provides a detailed guide to protein conjugation strategies involving "Azido-PEG7-azide," a homobifunctional PEG linker. This linker contains two terminal azide (B81097) groups, making it suitable for crosslinking two molecules that have been functionalized with alkyne groups through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click chemistry" reaction.[1][7] While direct conjugation of a native protein with a homobifunctional linker is not typical, this guide will cover the necessary preceding steps of protein modification to introduce the required reactive handles. We will also discuss the more direct approach of using a heterobifunctional linker for initial protein modification.

Principle of Azide-Based Protein Conjugation

The azide group is a key functional group in bioconjugation due to its bioorthogonality; it does not react with naturally occurring functional groups in biological systems, ensuring specific and controlled conjugation.[4][8] The primary reactions involving azides for protein conjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable triazole linkage. While very effective, the potential cytotoxicity of copper makes it more suitable for in vitro applications.[8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[1][10] The ring strain of the alkyne accelerates the reaction without the need for a catalyst, making it ideal for applications in living systems.[4]

"this compound" is a linker with an azide at both ends, designed to connect two alkyne-containing molecules. Therefore, a typical workflow for its use in protein conjugation involves:

  • Functionalization of the protein of interest with an alkyne group.

  • Functionalization of the molecule to be conjugated (e.g., a small molecule drug, a fluorescent dye) with an alkyne group.

  • Conjugation of the two alkyne-modified molecules using the this compound linker.

A more direct alternative for introducing an azide onto a protein is to use a heterobifunctional linker, such as an Azido-PEG-NHS ester, which reacts with primary amines on the protein.[11][12][13]

Experimental Protocols

This section details the protocols for a two-step conjugation strategy using this compound, which first requires the introduction of alkyne groups onto the protein.

Protocol 1: Introduction of Alkyne Groups onto the Protein

To use the this compound linker, the protein must first be modified to contain alkyne groups. A common method is to use an N-hydroxysuccinimide (NHS) ester-functionalized alkyne linker that reacts with primary amines (lysine residues and the N-terminus) on the protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Alkyne-PEGn-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting columns or dialysis equipment for purification[11]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[11]

    • Ensure the buffer is free from primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[11] If necessary, perform a buffer exchange using a desalting column or dialysis.[11]

  • Reagent Preparation:

    • Equilibrate the Alkyne-PEGn-NHS Ester vial to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mM stock solution of the Alkyne-PEGn-NHS Ester in anhydrous DMSO. Do not store the stock solution as NHS esters are susceptible to hydrolysis.[11]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Alkyne-PEGn-NHS Ester stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[14]

    • Add the calculated volume of the NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10%.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Purification:

    • Remove the unreacted Alkyne-PEGn-NHS Ester and the NHS byproduct using a desalting column or by dialysis against PBS.[11][14]

    • The alkyne-functionalized protein is now ready for conjugation with this compound and an alkyne-modified payload.

Protocol 2: Protein Conjugation via this compound Linker

This protocol describes the CuAAC reaction to conjugate the alkyne-functionalized protein with another alkyne-modified molecule using the this compound linker.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., drug, dye)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in DMSO or water.

    • Prepare fresh stock solutions for the catalyst: 50 mM CuSO₄ in water and 50 mM Sodium Ascorbate in water.[8] Prepare a 10 mM stock solution of the copper ligand in DMSO.[8]

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-functionalized protein with a 1.5- to 10-fold molar excess of the alkyne-functionalized molecule.[15]

    • Add this compound to the mixture. A slight molar excess relative to one of the alkyne components is recommended as a starting point.

    • Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition:

      • Copper ligand (final concentration ~0.1 mM)[8]

      • CuSO₄ (final concentration ~1 mM)[8]

      • Sodium Ascorbate (final concentration ~1 mM)[8]

    • Incubate the reaction for 1-4 hours at room temperature.[8] The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the protein conjugate to remove excess reagents and byproducts. This can be achieved using size-exclusion chromatography (SEC), affinity chromatography (if the protein has a tag), or dialysis.

Data Presentation: Quantitative Parameters

The efficiency of protein conjugation is dependent on several factors. The following tables summarize key parameters for the labeling and conjugation steps.

Table 1: Parameters for Protein Functionalization with Alkyne-PEG-NHS Ester

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[11]
Molar Excess of NHS Ester10:1 to 20:1May require optimization based on the protein's reactivity and desired degree of labeling.[14]
Reaction BufferAmine-free buffer (e.g., PBS)pH 7.2 - 8.5 is optimal for NHS ester reactions.[13][14]
Reaction TemperatureRoom Temperature or 4°C4°C is recommended for sensitive proteins.[14]
Incubation Time30-60 min at RT, 2 hours on iceLonger times may not significantly increase labeling and can lead to protein degradation.[11]

Table 2: Parameters for CuAAC "Click Chemistry" Conjugation

ParameterRecommended Concentration/RatioNotes
Molar Excess of Alkyne Molecule1.5 to 10-fold over proteinThe optimal ratio depends on the specific molecules being conjugated.[15]
Copper(II) Sulfate (CuSO₄)~1 mMThe copper(I) catalyst is generated in situ.[8]
Sodium Ascorbate~1 mMA reducing agent to generate Cu(I) from Cu(II).[8]
Copper Ligand (e.g., THPTA)~0.1 mMStabilizes the Cu(I) ion and protects the protein from damage.[8]
Reaction Time1-4 hours at Room TemperatureReaction progress can be monitored to determine the optimal time.[8]

Visualizations

Workflow for Protein Conjugation using this compound

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Payload Functionalization cluster_2 Step 3: Click Chemistry Conjugation Protein Native Protein (with primary amines) Alkyne_Protein Alkyne-Functionalized Protein Protein->Alkyne_Protein + Alkyne-NHS Ester (Amine Reaction) Alkyne_NHS Alkyne-PEG-NHS Ester Purification1 Purification (Desalting/Dialysis) Alkyne_Protein->Purification1 Purified_Protein Purified Alkyne-Protein Payload Payload Molecule (e.g., Drug, Dye) Alkyne_Payload Alkyne-Functionalized Payload Payload->Alkyne_Payload Introduce Alkyne Group Conjugation Conjugation Reaction (CuAAC or SPAAC) Alkyne_Payload->Conjugation Azido_Linker This compound Azido_Linker->Conjugation Conjugate Final Protein Conjugate Conjugation->Conjugate Purified_Protein->Conjugation Purification2 Purification (e.g., SEC) Conjugate->Purification2

Caption: Experimental workflow for protein conjugation using a homobifunctional azide linker.

Chemical Reaction Pathway

G R1 Protein-Alkyne Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) plus1 + R2 This compound plus2 + R3 Payload-Alkyne Product Protein-Triazole-PEG7-Triazole-Payload Catalyst->Product Click Chemistry (CuAAC)

References

Application Notes and Protocols for PROTAC Synthesis Using "Azido-PEG7-azide" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][2]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the "Azido-PEG7-azide" linker. This linker features a seven-unit polyethylene (B3416737) glycol (PEG) chain flanked by two azide (B81097) groups. The PEG component enhances solubility and can improve pharmacokinetic properties, while the terminal azide groups are ideal for facile and efficient conjugation to alkyne-functionalized ligands via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][4] This modular approach simplifies the synthesis of PROTAC libraries for the rapid optimization of target degradation.

Principle of PROTAC Action and the Role of the this compound Linker

The fundamental mechanism of a PROTAC is to act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The "this compound" linker plays a crucial role in this process:

  • Spatial Orientation: The length and flexibility of the PEG7 chain provide the necessary spatial separation and conformational freedom for the two ligands to simultaneously bind their respective proteins and form a stable and productive ternary complex.

  • Physicochemical Properties: The hydrophilic nature of the PEG linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC, which are often challenges for these relatively large molecules.[2]

  • Synthetic Versatility: The dual azide functionalities allow for a convergent synthesis strategy. Two different alkyne-modified ligands (one for the POI and one for the E3 ligase) can be "clicked" onto the linker in a stepwise or one-pot reaction, enabling the rapid assembly of diverse PROTAC molecules.

Data Presentation

Table 1: Illustrative Synthesis and Characterization Data for a BRD4-Targeting PROTAC

ParameterValueMethod
Synthesis Yield (Click Chemistry Step) 55-90%CuAAC
Purity >95%RP-HPLC
Identity Confirmation ConfirmedHRMS, ¹H NMR

Note: Yields and purity are dependent on the specific ligands and reaction conditions.

Table 2: Illustrative Biological Activity Data for a BRD4-Targeting PROTAC

ParameterCell LineValueMethod
DC₅₀ (BRD4 Degradation) MDA-MB-2311-100 nMWestern Blot
Dₘₐₓ (BRD4 Degradation) MDA-MB-231>90%Western Blot
IC₅₀ (Cell Viability) MV-4-111-50 nMCellTiter-Glo®

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are critical measures of PROTAC efficacy. The optimal values are highly dependent on the specific target, E3 ligase, and linker combination.

Experimental Protocols

The synthesis of a PROTAC using the "this compound" linker is a modular process. The following protocols provide a detailed methodology for the synthesis of a generic BRD4-targeting PROTAC, using a JQ1 derivative as the BRD4 ligand and a pomalidomide (B1683931) derivative as the CRBN E3 ligase ligand.

Protocol 1: Functionalization of Ligands with Alkyne Handles

This protocol describes the introduction of a terminal alkyne group onto the JQ1 (BRD4 ligand) and pomalidomide (CRBN ligand) molecules. This is a prerequisite for the subsequent click chemistry reaction. The exact position of functionalization should be chosen based on known structure-activity relationships to minimize disruption of binding to the target proteins.

Materials:

  • JQ1 or a suitable derivative with a reactive handle (e.g., a carboxylic acid)

  • Pomalidomide or a suitable derivative with a reactive handle (e.g., an amine)

  • Propargylamine (B41283) or 4-pentynoic acid

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA, Et₃N)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure (Example for JQ1 with a carboxylic acid):

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add propargylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield alkyne-functionalized JQ1.

  • Characterize the product by ¹H NMR and MS.

  • Repeat a similar appropriate conjugation for the pomalidomide derivative.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the two alkyne-functionalized ligands to the "this compound" linker. A step-wise approach is recommended to avoid the formation of homodimers.

Materials:

  • Alkyne-functionalized JQ1 (from Protocol 1)

  • Alkyne-functionalized pomalidomide (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O)

  • Preparative HPLC system

Procedure:

Step 1: First Click Reaction

  • Dissolve alkyne-functionalized JQ1 (1.0 eq) and this compound (1.2 eq) in a t-BuOH/H₂O (1:1) mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the mono-clicked intermediate by preparative HPLC.

  • Characterize the product by MS.

Step 2: Second Click Reaction

  • Dissolve the purified mono-clicked intermediate (1.0 eq) and alkyne-functionalized pomalidomide (1.1 eq) in a t-BuOH/H₂O (1:1) mixture.

  • Repeat steps 2-4 from the first click reaction.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 3: Characterization of the Final PROTAC

Materials:

  • Purified PROTAC

  • High-resolution mass spectrometer (HRMS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • HRMS: Prepare a dilute solution of the PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and acquire the high-resolution mass spectrum to confirm the molecular weight.

  • NMR: Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

Protocol 4: Biological Evaluation - Western Blot for BRD4 Degradation

This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized PROTAC.

Materials:

  • Cancer cell line expressing BRD4 (e.g., MDA-MB-231, MV-4-11)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies (anti-BRD4, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane with a loading control antibody (e.g., anti-β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_A Alkyne-Ligand A (e.g., JQ1) Intermediate Mono-clicked Intermediate Ligand_A->Intermediate CuAAC (Step 1) Ligand_B Alkyne-Ligand B (e.g., Pomalidomide) PROTAC Final PROTAC Ligand_B->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC CuAAC (Step 2) Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb recruits & activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC_Degradation PROTAC-mediated Degradation PROTAC_Degradation->BRD4

Caption: BRD4 signaling pathway and its inhibition by PROTACs.

References

Application Notes and Protocols: Metabolic Glycoengineering for Cell Surface Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to labeling cell surface glycans for imaging and analysis using metabolic glycoengineering and bioorthogonal click chemistry. This powerful two-step technique allows for the specific visualization of glycans in living or fixed cells, with broad applications in biomarker discovery, disease progression studies, and drug efficacy assessment.

Principle of the Technology

Metabolic glycoengineering involves introducing a sugar analog containing a bioorthogonal azide (B81097) group into cellular metabolic pathways.[1] The cell's own enzymatic machinery incorporates these azido (B1232118) sugars into glycoproteins, glycolipids, and other glycoconjugates, displaying the azide handle on the cell surface.[1][2] This azide group can then be specifically and covalently tagged with a probe (e.g., a fluorescent dye) containing a complementary reactive group via a "click chemistry" reaction.[1][3] The most common click chemistry reactions for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fixed cells and the strain-promoted azide-alkyne cycloaddition (SPAAC) for live cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of Suspension Cells for Flow Cytometry

This protocol details the metabolic incorporation of an azido sugar into suspension cells and subsequent labeling for analysis by flow cytometry.

Materials:

  • Suspension cells (e.g., Jurkat)

  • Complete cell culture medium

  • Azido sugar (e.g., Ac4ManNAz) stock solution in DMSO

  • PBS, pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Click chemistry reaction cocktail (copper-free recommended for live cells) or Staudinger ligation reagent

  • Fluorescent alkyne or phosphine (B1218219) probe

Procedure:

  • Cell Culture and Labeling:

    • Culture suspension cells to a density of approximately 1 x 10^6 cells/mL.

    • Add the azido sugar to the desired final concentration (e.g., 25-50 µM Ac4ManNAz for Jurkat cells).

    • Include a DMSO vehicle control.

    • Incubate for 1-3 days.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold PBS.

  • Bioorthogonal Ligation (on live cells):

    • For cell surface labeling, resuspend the cells in the click chemistry reaction cocktail (copper-free is recommended for live cells) or Staudinger ligation reagent containing the fluorescent probe.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells for Imaging

This protocol is suitable for labeling metabolically incorporated azides on fixed cells for fluorescence microscopy.

Materials:

  • Adherent cells cultured on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Alkyne-fluorophore probe

  • CuSO4

  • THPTA (copper ligand)

  • Sodium Ascorbate (B8700270)

Procedure:

  • Cell Fixation and Permeabilization:

    • After metabolic labeling, wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature for intracellular labeling.

    • Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation (200 µL final volume):

    • Add the components in the following order:

      • 170 µL PBS

      • 20 µL of 2.5 mM alkyne-fluorophore probe

      • 10 µL of 20 mM CuSO4

      • 10 µL of 100 mM THPTA

    • Vortex briefly.

    • 10 µL of 300 mM sodium ascorbate (to initiate the reaction)

    • Vortex briefly.

  • Labeling:

    • Remove the PBS from the fixed and permeabilized cells on the coverslip.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Proceed with subsequent staining (e.g., DAPI for nuclei) and imaging steps.

Data Presentation

ParameterCell TypeAzido SugarConcentrationIncubation TimeApplicationReference
Metabolic LabelingJurkat (Suspension)Ac4ManNAz25-50 µM1-3 daysFlow Cytometry
Metabolic LabelinghMSCs (Adherent)Ac4GalNAz, Ac4ManNAz, Ac4GlcNAzNot specified48-72 hoursGel Electrophoresis
Click Reaction (Live Cells)JurkatDBCO-fluorophoreNot specified30-60 minFlow Cytometry
Click Reaction (Fixed Cells)GeneralAlkyne-fluorophoreNot specified30-60 minMicroscopy

Visualizations

Metabolic_Labeling_Workflow Metabolic Labeling and Click Chemistry Workflow cluster_metabolic Metabolic Incorporation cluster_click Bioorthogonal Ligation (Click Chemistry) cluster_analysis Analysis Cells Cells Incubate_with_Azido_Sugar Incubate_with_Azido_Sugar Cells->Incubate_with_Azido_Sugar Add Ac4ManNAz Azide_on_Cell_Surface Azide_on_Cell_Surface Incubate_with_Azido_Sugar->Azide_on_Cell_Surface 1-3 days Add_Probe Add_Probe Azide_on_Cell_Surface->Add_Probe Alkyne/DBCO-Fluorophore Labeled_Cells Labeled_Cells Add_Probe->Labeled_Cells Microscopy Microscopy Labeled_Cells->Microscopy Flow_Cytometry Flow_Cytometry Labeled_Cells->Flow_Cytometry

Caption: Workflow for cell surface labeling via metabolic glycoengineering and click chemistry.

Click_Chemistry_Pathways Click Chemistry Pathways for Cell Labeling cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_on_Live_Cell Azide on Live Cell Labeled_Live_Cell Labeled Live Cell for Imaging Azide_on_Live_Cell->Labeled_Live_Cell Copper-free DBCO_Probe DBCO-Fluorophore DBCO_Probe->Labeled_Live_Cell Azide_on_Fixed_Cell Azide on Fixed Cell Labeled_Fixed_Cell Labeled Fixed Cell for Imaging Azide_on_Fixed_Cell->Labeled_Fixed_Cell Alkyne_Probe Alkyne-Fluorophore Alkyne_Probe->Labeled_Fixed_Cell Catalyst CuSO4 + Sodium Ascorbate Catalyst->Labeled_Fixed_Cell

Caption: Comparison of SPAAC for live-cell and CuAAC for fixed-cell labeling.

A Note on "Azido-PEG7-azide": The molecule "this compound" is a homo-bifunctional linker, meaning it has an azide group at both ends of a PEG7 spacer. While not typically used for direct cell surface labeling in the manner described above, it is a valuable tool in bioconjugation. For example, it can be used to crosslink two molecules that have been modified to contain alkyne groups or in the synthesis of PROTACs. The protocols provided here focus on the more common and direct method of cell surface labeling using metabolic incorporation of azido sugars.

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides using homobifunctional linkers such as Azido-PEG7-azide is a powerful strategy for creating novel molecular constructs with enhanced therapeutic potential. This approach allows for the dimerization or crosslinking of peptides, which can lead to increased binding affinity for cellular receptors, modulation of signaling pathways, and improved pharmacokinetic profiles. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity, while the terminal azide (B81097) groups provide handles for efficient and specific conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

These peptide dimers can be engineered to mimic or inhibit natural ligands, act as receptor agonists or antagonists, and serve as tools for studying protein-protein interactions.[1] The creation of such constructs is of significant interest in drug development, particularly in the fields of oncology, immunology, and endocrinology, where receptor dimerization is a key mechanism of signal transduction.[4]

Applications of Peptide Dimerization with this compound

  • Enhanced Receptor Binding and Activation: Dimerizing peptides can significantly increase their avidity for cell surface receptors, leading to more potent agonistic or antagonistic effects. This is particularly relevant for receptors that are activated by dimerization, such as many receptor tyrosine kinases (RTKs).[1][4]

  • Modulation of Cell Signaling Pathways: By inducing or stabilizing receptor dimers, peptide conjugates can activate or inhibit downstream signaling cascades. This allows for precise control over cellular processes such as proliferation, differentiation, and apoptosis.[1][4]

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the peptide conjugate, reducing renal clearance and extending its circulation half-life.[5]

  • Development of Bispecific Molecules: While this compound is homobifunctional, the principles of click chemistry can be extended to create heterodimers by conjugating two different alkyne-modified peptides. Such molecules can simultaneously target two different receptors, opening up possibilities for novel therapeutic interventions.

  • Probes for Studying Protein-Protein Interactions: Crosslinking peptides with a defined linker can provide spatial information about their interaction partners and help to elucidate the structure of protein complexes.

Experimental Workflow Overview

The overall workflow for the bioconjugation of peptides using this compound involves two main stages:

  • Introduction of an Alkyne Moiety into the Peptide: Since peptides do not naturally contain alkyne groups, this functionality must be introduced chemically. This is typically achieved by reacting the peptide with an alkyne-containing activated ester that targets primary amines (N-terminus or lysine (B10760008) side chains).[6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is then reacted with the this compound linker in the presence of a copper(I) catalyst to form a stable triazole linkage. This results in the formation of a peptide dimer.[7][8]

A visual representation of this workflow is provided below.

G cluster_0 Step 1: Peptide Modification cluster_1 Step 2: Dimerization via Click Chemistry Peptide Peptide Alkyne-Peptide Alkyne-Modified Peptide Peptide->Alkyne-Peptide Amine Reaction Alkyne-NHS_Ester Alkyne-NHS Ester Alkyne-NHS_Ester->Alkyne-Peptide Peptide_Dimer Peptide Dimer Alkyne-Peptide->Peptide_Dimer CuAAC This compound This compound This compound->Peptide_Dimer

Caption: General workflow for peptide dimerization using this compound.

Detailed Experimental Protocols

Protocol 1: Introduction of an Alkyne Moiety into a Peptide

This protocol describes the modification of a peptide with a terminal alkyne group using an N-hydroxysuccinimide (NHS) ester functionalized with an alkyne.

Materials:

Reagent/EquipmentSuggested SupplierNotes
Peptide of interestN/AShould contain at least one primary amine (N-terminus or lysine residue).
Alkyne-NHS EsterCommercial vendore.g., Propargyl-NHS ester.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichPeptide-grade.
Diisopropylethylamine (DIPEA)Sigma-Aldrich
Reaction BufferN/Ae.g., 0.1 M Sodium Phosphate Buffer, pH 7.5.
HPLC SystemWaters, AgilentFor purification.
Mass SpectrometerBruker, ThermoFor characterization.

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Alkyne-NHS Ester Solution: Prepare a 10-fold molar excess stock solution of the Alkyne-NHS ester in anhydrous DMF.

  • Reaction Initiation: Add the Alkyne-NHS ester solution to the peptide solution. Add DIPEA to a final concentration of 2-5 equivalents relative to the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

  • Purification: Purify the alkyne-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the successful modification and determine the purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Peptide Dimerization using this compound via CuAAC

This protocol describes the copper(I)-catalyzed click chemistry reaction to dimerize the alkyne-modified peptide.

Materials:

Reagent/EquipmentSuggested SupplierNotes
Alkyne-Modified PeptideFrom Protocol 1
This compoundCommercial vendor
Copper(II) Sulfate (CuSO4)Sigma-Aldrich
Sodium AscorbateSigma-AldrichFreshly prepared solution.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-AldrichCopper ligand.
Reaction BufferN/Ae.g., 0.1 M Sodium Phosphate Buffer, pH 7.0.
HPLC SystemWaters, AgilentFor purification.
Mass SpectrometerBruker, ThermoFor characterization.
Circular Dichroism SpectropolarimeterJascoFor structural analysis (optional).

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in DMSO or water.

    • Prepare fresh stock solutions of CuSO4 (50 mM in water), Sodium Ascorbate (1 M in water), and THPTA (50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified peptide solution and a 0.5 molar equivalent of the this compound stock solution.

    • Add THPTA to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the peptide dimer by RP-HPLC.

  • Characterization:

    • Confirm the molecular weight of the dimer using mass spectrometry.

    • Assess the purity of the final product by analytical RP-HPLC.

    • (Optional) Analyze the secondary structure of the peptide dimer using circular dichroism (CD) spectroscopy to ensure that the conjugation has not negatively impacted the peptide's fold.[9]

Quantitative Data Summary

The following table provides representative quantitative parameters for the bioconjugation process. Actual results will vary depending on the specific peptide sequence and reaction conditions.

ParameterStep 1: Alkyne ModificationStep 2: Dimerization (CuAAC)Reference
Reaction Yield > 90%> 80%[8]
Purity (post-HPLC) > 95%> 95%[10]
Reaction Time 2-4 hours1-4 hours[8]
Molar Ratio (Reagent:Peptide) 10:1 (Alkyne-NHS:Peptide)0.5:1 (Azido-PEG:Alkyne-Peptide)[11]

Signaling Pathway Diagram

Peptide dimers created with this compound can be designed to activate receptor tyrosine kinases (RTKs), which are crucial components of many cell signaling pathways. The dimerization of RTKs upon ligand binding leads to their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Monomer1 RTK Monomer Dimerized_Receptor Dimerized & Phosphorylated RTK Receptor_Monomer2 RTK Monomer Adaptor Adaptor Proteins (e.g., Grb2) Dimerized_Receptor->Adaptor Recruitment & Activation Peptide_Dimer Peptide Dimer (via this compound) Peptide_Dimer->Dimerized_Receptor Induces Dimerization Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factor Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

Functionalizing Nanoparticles with Azido-PEG7-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Azido-PEG7-azide is a homobifunctional crosslinker that offers a versatile platform for nanoparticle modification. This molecule features two terminal azide (B81097) groups separated by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the biocompatibility and solubility of nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo. The terminal azide groups provide reactive handles for covalent attachment to nanoparticles and subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads via "click chemistry."[1][2]

This document provides detailed application notes and protocols for the functionalization of nanoparticles using this compound, guidance on the characterization of the resulting conjugates, and representative quantitative data to inform experimental design.

Key Features and Applications

  • Enhanced Biocompatibility: The hydrophilic PEG spacer minimizes aggregation and reduces recognition by the immune system.

  • Versatile Bioconjugation: The two azide groups allow for highly specific and efficient "click" chemistry reactions, enabling the attachment of a wide range of molecules containing alkyne groups.[1][3] This is particularly useful for creating a dense layer of functional molecules on the nanoparticle surface.

  • Homobifunctional Crosslinking: this compound can be used to link two different alkyne-modified molecules to a nanoparticle or to crosslink different components in a nanoparticle formulation.

  • Applications in:

    • Targeted drug delivery

    • Medical imaging (e.g., MRI contrast agents, fluorescent probes)

    • Development of nanocarriers and prodrugs[1]

    • Biomedical sensing and diagnostics

Experimental Protocols

Protocol 1: Functionalization of Alkyne-Modified Nanoparticles with this compound

This protocol describes the attachment of this compound to nanoparticles that have been pre-functionalized with alkyne groups. This is a common strategy for nanoparticles that do not have inherent reactive groups for direct attachment of the PEG linker.

Materials:

  • Alkyne-modified nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, liposomes)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions)

  • Deionized (DI) water or appropriate buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the linker

  • Centrifugal filtration units with appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the alkyne-functionalized nanoparticles in DI water or a suitable buffer to a concentration of 1-5 mg/mL.

    • Briefly sonicate the suspension to ensure a homogenous dispersion.

  • Linker Solution Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Catalyst Preparation (prepare fresh):

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in DI water).

    • Prepare a stock solution of sodium ascorbate (e.g., 500 mM in DI water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in DI water).

  • Conjugation Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • In a reaction vessel, combine the alkyne-functionalized nanoparticle suspension and the this compound solution. A 10-50 fold molar excess of the linker relative to the estimated surface alkyne groups is recommended as a starting point.

    • If using THPTA, add the THPTA solution to the mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations in the reaction mixture should typically be in the range of 1-5 mM for CuSO₄ and 5-25 mM for sodium ascorbate.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filtration unit with an MWCO appropriate for the nanoparticle size.

    • Wash the nanoparticles by centrifuging and resuspending the pellet in DI water or buffer.

    • Repeat this process 3-4 times to remove the copper catalyst, unreacted linker, and byproducts.

    • Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage.

Protocol 2: Subsequent Conjugation of an Alkyne-Containing Molecule (e.g., Targeting Ligand)

This protocol outlines the "clicking" of an alkyne-functionalized molecule (e.g., a peptide, antibody fragment, or fluorescent dye) onto the azide-functionalized nanoparticle surface created in Protocol 1.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional)

  • Deionized (DI) water or appropriate buffer

  • Centrifugal filtration units

Procedure:

  • Reaction Setup:

    • Disperse the this compound functionalized nanoparticles in DI water or a suitable buffer.

    • Add the alkyne-containing molecule. The molar ratio of the alkyne molecule to the available azide groups on the nanoparticle surface will depend on the desired degree of functionalization and should be optimized.

  • Click Reaction:

    • Prepare fresh catalyst solutions as described in Protocol 1.

    • Add the THPTA solution (if used), followed by the CuSO₄ solution to the nanoparticle/alkyne mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles using centrifugal filtration as described in Protocol 1 to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.

    • Resuspend the final functionalized nanoparticles in the desired buffer.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Parameter Technique Expected Outcome after Functionalization Reference
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in size due to the PEG layer and conjugated molecules.
Surface Charge Zeta Potential MeasurementA shift towards a more neutral value due to the shielding effect of the PEG chains.
Confirmation of Azide Group Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of a characteristic azide peak around 2100 cm⁻¹.
Quantification of PEGylation Thermogravimetric Analysis (TGA)Weight loss corresponding to the degradation of the PEG linker can be used to quantify the amount of grafted polymer.
Structural Confirmation Nuclear Magnetic Resonance (¹H NMR) SpectroscopyCharacteristic peaks of the PEG ethylene (B1197577) oxide protons (~3.65 ppm). May require dissolution or cleavage of the PEG from the nanoparticle.
Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticle core. The PEG layer is often not directly visible.

Quantitative Data Summary

The following table provides representative data that could be expected from the characterization of nanoparticles before and after functionalization with this compound and a subsequent targeting ligand. Actual values will vary depending on the nanoparticle type, size, and the specific molecules used.

Nanoparticle Stage Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Azide Groups per Nanoparticle (estimated)
Bare Nanoparticles 100 ± 5< 0.2-30 ± 50
Alkyne-Modified Nanoparticles 102 ± 5< 0.2-28 ± 5N/A
This compound Functionalized 120 ± 7< 0.25-15 ± 5500 - 1000
Targeting Ligand Conjugated 135 ± 8< 0.25-10 ± 5N/A

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation cluster_2 Bioconjugation cluster_3 Characterization A Bare Nanoparticles B Alkyne-Modified Nanoparticles A->B Surface Modification E This compound Functionalized Nanoparticles B->E C This compound C->E D CuSO4 / Sodium Ascorbate (Click Chemistry) D->E H Targeted Nanoparticles E->H F Alkyne-Targeting Ligand F->H G CuSO4 / Sodium Ascorbate (Click Chemistry) G->H I DLS, Zeta Potential, FTIR, TGA, TEM H->I

Caption: Workflow for nanoparticle functionalization.

Targeted Drug Delivery Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nanoparticle (with Ligand) Binding Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Drug_Release Drug Release (e.g., pH-triggered) Late_Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Receptor-mediated endocytosis pathway.

References

Application Notes and Protocols for Azido-PEG7-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition considerations for the optimal use of Azido-PEG7-azide in bioconjugation and other applications. This bifunctional linker is a valuable tool for "click chemistry," enabling the efficient and specific covalent ligation of molecules. It is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2]

This compound participates in two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly the sensitivity of the biomolecules to copper catalysts.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[3][4] The addition of a copper-chelating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect biomolecules from oxidative damage.[5]

Optimal Reaction Conditions for CuAAC

For achieving high yields in CuAAC reactions with this compound, careful optimization of several parameters is crucial. The following table summarizes key reaction conditions based on established protocols.

ParameterRecommended ConditionsNotes
Reactant Ratio (Azide:Alkyne) 1:1 to 3:1A slight excess of the azide-containing molecule is often used to ensure complete consumption of the alkyne-modified biomolecule. For low concentration reactions, a larger excess of the azide may be necessary.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50-250 µMThe final concentration of copper is a critical parameter to optimize.
Ligand THPTA or TBTATHPTA is a water-soluble ligand suitable for bioconjugation in aqueous buffers. TBTA is soluble in organic solvents like DMSO and t-butanol.
Ligand:Copper Ratio 2:1 to 5:1A higher ligand-to-copper ratio helps to stabilize the Cu(I) oxidation state and protect sensitive biomolecules.
Reducing Agent Sodium AscorbateTypically used at a final concentration 5-10 times that of the copper. Should be prepared fresh.
Solvent Aqueous buffer (e.g., PBS, pH 7.4), DMSO/t-butanolThe choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred.
Temperature Room temperature to 45°CReactions are typically run at room temperature. In some cases, gentle heating can increase the reaction rate.
Reaction Time 30 minutes to 4 hoursReaction progress can be monitored by techniques like LC-MS or SDS-PAGE.
Detailed Experimental Protocol for CuAAC

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/t-butanol)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., EDTA)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified molecule and this compound in the reaction buffer.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. Allow this mixture to incubate for a few minutes.

  • Add the copper/ligand complex to the mixture of the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper ions.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This method is ideal for applications involving live cells or other systems where the cytotoxicity of copper is a concern. This compound can readily participate in SPAAC reactions with molecules containing these strained alkyne groups.

Optimal Reaction Conditions for SPAAC

SPAAC reactions are generally straightforward to perform due to the absence of a catalyst. However, certain conditions can be optimized for higher yields.

ParameterRecommended ConditionsNotes
Reactant Ratio (Azide:Strained Alkyne) 1:1 to 2:1A slight excess of one reactant can be used to drive the reaction to completion.
Solvent Aqueous buffer (e.g., PBS, pH 7.4), Organic solventsThe reaction is compatible with a wide range of solvents. For biological applications, aqueous buffers are preferred.
Temperature 4°C to Room temperatureReactions are typically performed at room temperature, but can also be conducted at 4°C for sensitive biomolecules, though this may require longer reaction times.
Reaction Time 2 to 24 hoursThe reaction kinetics depend on the specific strained alkyne used. DBCO derivatives generally exhibit fast reaction rates.
Detailed Experimental Protocol for SPAAC

This protocol outlines a general procedure for the conjugation of a DBCO-containing molecule with this compound.

Materials:

  • This compound

  • DBCO-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-modified molecule and this compound in the reaction buffer.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the conjugate can be purified using standard techniques like size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Section 3: Visualizing the Chemistry

To further elucidate the processes described, the following diagrams illustrate the reaction pathways and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide R1-N3 (this compound) CuI Cu(I) Azide->CuI Alkyne R2-C≡CH (Alkyne Molecule) Alkyne->CuI π-complex formation CuII Cu(II) Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction Ascorbate->CuI Ligand Ligand (e.g., THPTA) CuI->Ligand Stabilization Triazole R1-Triazole-R2 CuI->Triazole Cycloaddition Ligand->CuI SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (this compound) Triazole R1-Triazole-R2 Azide->Triazole [3+2] Cycloaddition (Copper-free) StrainedAlkyne R2-Cyclooctyne (e.g., DBCO) StrainedAlkyne->Triazole Experimental_Workflow A 1. Prepare Reactants - this compound - Alkyne/Strained Alkyne Molecule B 2. Choose Reaction - CuAAC or SPAAC A->B C 3. Optimize Conditions - Ratios, Concentrations, Temp, Time B->C D 4. Perform Reaction C->D E 5. Monitor Progress - LC-MS, SDS-PAGE, etc. D->E F 6. Quench Reaction (if CuAAC) E->F G 7. Purify Conjugate - Chromatography, Dialysis E->G SPAAC F->G H 8. Characterize Final Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Azido-PEG7-azide" Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Azido-PEG7-azide" click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CuAAC reaction with "this compound" is resulting in a very low yield. What are the most common culprits?

Low yields in CuAAC reactions involving "this compound" can often be attributed to a few critical factors. The primary suspect is the deactivation of the copper catalyst through oxidation. Additionally, the quality of reagents, suboptimal reaction conditions, and challenges related to the PEG linker itself can significantly impact the efficiency of the reaction.

Key areas to investigate include:

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)). Exposure to oxygen, either from dissolved gases in the solvent or from the atmosphere, will oxidize Cu(I) to the inactive Copper(II) (Cu(II)) state, effectively halting the reaction.[1][2]

  • Reagent Quality: The purity and stability of all reactants are paramount. "this compound", the corresponding alkyne, and the reducing agent (e.g., sodium ascorbate) can degrade over time. Sodium ascorbate (B8700270) solutions, in particular, are susceptible to oxidation and should be prepared fresh.[3][4]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, pH, and the concentration of reactants and catalyst can all dramatically affect the reaction rate and final yield.[5]

  • Steric Hindrance: The PEG7 chain, while designed to be flexible, can sometimes create steric hindrance, especially when conjugating to bulky biomolecules. This can impede the approach of the reactive termini.

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

Maintaining the copper catalyst in its active Cu(I) oxidation state is crucial for a successful reaction. Here are the key strategies:

  • Deoxygenate Your Solvents: Before starting the reaction, thoroughly degas all solvents. Common methods include sparging with an inert gas like argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles.

  • Use a Reducing Agent: The most common method for generating and maintaining Cu(I) is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used and should be prepared as a fresh solution immediately before use. A slight excess of the reducing agent can help counteract small amounts of oxygen that may enter the system.

  • Work Under an Inert Atmosphere: Whenever possible, conduct your reaction under an inert atmosphere (e.g., in a glovebox or using a balloon filled with argon or nitrogen). This minimizes the introduction of atmospheric oxygen.

  • Utilize a Stabilizing Ligand: A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is highly recommended. These ligands stabilize the Cu(I) oxidation state, increase the reaction rate, and protect sensitive biomolecules from oxidative damage. A ligand-to-copper ratio of 2:1 to 5:1 is often optimal.

Q3: What are the optimal reaction conditions (solvent, temperature, time) for "this compound" click reactions?

The optimal conditions can vary depending on the specific alkyne substrate and the scale of the reaction. However, here are some general guidelines:

  • Solvents: Due to the hydrophilic nature of the PEG7 linker, aqueous solvent systems are generally preferred. A mixture of water with a co-solvent like DMSO, t-BuOH, or DMF is often effective for dissolving all reactants.

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature (20-25°C). If the reaction is sluggish due to steric hindrance or low reactant concentrations, gentle heating to 35-40°C can be beneficial. However, elevated temperatures can also promote the degradation of sensitive biomolecules.

  • Reaction Time: With optimal concentrations and an accelerating ligand, CuAAC reactions are often complete within 1-4 hours. For more challenging conjugations or lower concentrations, the reaction may be left overnight. It is always recommended to monitor the reaction progress using an appropriate analytical technique like LC-MS or TLC.

Q4: I'm observing multiple spots on my TLC/LC-MS analysis. What are the likely side products and how can I minimize them?

The appearance of multiple spots suggests the formation of side products. Common side reactions in CuAAC include:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two alkyne molecules couple to form a diyne. It is promoted by the presence of oxygen and Cu(II). To minimize this, ensure thorough deoxygenation and a sufficient concentration of the reducing agent.

  • Azide (B81097) Reduction: In the presence of certain reagents, particularly phosphines or some thiols, the azide group can be reduced to an amine. If your synthetic route involves such reagents, introduce the azide functionality after those steps.

  • Reactions with Buffer Components: Avoid using buffers that can interfere with the copper catalyst. For instance, Tris buffer is known to be an inhibitory ligand for copper. Phosphate (B84403) buffers (like PBS) are generally a good choice.

Q5: Purification of my PEGylated product is proving difficult. What are the recommended methods?

The flexible and hydrophilic nature of the PEG7 linker can make purification challenging, as the product may have similar solubility properties to excess PEGylated starting material. Common purification strategies include:

  • Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their hydrodynamic volume. It is particularly useful for separating a larger PEGylated conjugate from smaller unreacted molecules.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can effectively separate the desired product from unreacted starting materials and other impurities, especially for smaller molecules.

  • Dialysis or Ultrafiltration: For large biomolecules, dialysis or ultrafiltration can be used to remove excess small-molecule reagents and the copper catalyst.

  • Precipitation: In some cases, the product can be precipitated out of solution by the addition of a non-solvent.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of a typical "this compound" click reaction. Note that optimal conditions should be determined empirically for each specific application.

Table 1: Effect of Copper Source and Ligand on Reaction Yield

EntryCopper Source (mol%)Ligand (mol%)Reducing AgentSolventTime (h)Yield (%)
11 (CuSO₄)NoneSodium AscorbateH₂O/t-BuOH (1:1)445
21 (CuSO₄)5 (THPTA)Sodium AscorbateH₂O/t-BuOH (1:1)2>95
31 (CuBr)NoneNoneDMF1260
41 (CuBr)2 (TBTA)NoneDMF4>95

Table 2: Influence of Solvent and Temperature on Reaction Time and Yield

EntrySolvent SystemTemperature (°C)Time to >95% Conversion (h)
1H₂O/DMSO (4:1)252
2H₂O/t-BuOH (1:1)251.5
3DMF254
4H₂O/DMSO (4:1)412
5H₂O/DMSO (4:1)371

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule CuAAC Reaction with "this compound"

This protocol describes a general method for the click reaction between "this compound" and an alkyne-containing small molecule.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule (10 mM in DMSO), "this compound" (10 mM in DMSO), CuSO₄ (10 mM in deoxygenated water), THPTA (50 mM in deoxygenated water), and sodium ascorbate (100 mM in deoxygenated water). The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne solution (1 equivalent).

    • Add the "this compound" solution (1.1 equivalents).

    • Add the THPTA solution (0.05 equivalents, to achieve a 5:1 ligand-to-copper ratio).

    • Add the CuSO₄ solution (0.01 equivalents).

    • Vortex the mixture briefly.

  • Reaction Initiation:

    • Initiate the reaction by adding the sodium ascorbate solution (0.1 equivalents).

    • If necessary, add additional deoxygenated solvent (e.g., a H₂O/t-BuOH mixture) to reach the desired final concentration.

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with an aqueous solution of EDTA to remove the copper catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein with "this compound"

This protocol provides a general method for labeling an alkyne-modified protein.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare stock solutions of "this compound" (10 mM in DMSO), CuSO₄ (10 mM in deoxygenated water), THPTA (50 mM in deoxygenated water), and sodium ascorbate (100 mM in deoxygenated water, prepared fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the "this compound" solution to achieve a final concentration that is in 10- to 50-fold molar excess over the protein.

    • In a separate tube, premix the CuSO₄ and THPTA solutions to form the copper-ligand complex. A 1:5 molar ratio of copper to ligand is recommended.

    • Add the copper-ligand complex to the protein-azide mixture. The final copper concentration is typically 50-250 µM.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove the excess reagents and copper catalyst by size exclusion chromatography, dialysis, or using a centrifugal filter unit with an appropriate molecular weight cutoff.

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.

Visualizations

CuAAC_Troubleshooting start Low Yield in Click Reaction catalyst Catalyst Inactivation (Cu(I) -> Cu(II)) start->catalyst Potential Cause reagents Poor Reagent Quality start->reagents Potential Cause conditions Suboptimal Reaction Conditions start->conditions Potential Cause purification Purification Challenges start->purification Potential Cause sol_catalyst Degas Solvents Use Reducing Agent Use Ligand (THPTA) Inert Atmosphere catalyst->sol_catalyst Solution sol_reagents Use Fresh Reagents (esp. Na-Ascorbate) Check Purity (NMR/MS) reagents->sol_reagents Solution sol_conditions Optimize Solvent (aq. mixtures) Room Temperature is often sufficient Optimize pH (e.g., 7.4) conditions->sol_conditions Solution sol_purification RP-HPLC Size Exclusion Chromatography Dialysis/Ultrafiltration purification->sol_purification Solution

Caption: A troubleshooting guide for low-yield "this compound" click reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification azide This compound mix Mix Azide and Alkyne in Degassed Solvent azide->mix alkyne Alkyne Substrate alkyne->mix catalyst_prep CuSO4 + Ligand (e.g., THPTA) add_catalyst Add CuSO4/Ligand Complex catalyst_prep->add_catalyst reducer Sodium Ascorbate (Prepare Fresh) initiate Initiate with Sodium Ascorbate reducer->initiate mix->add_catalyst add_catalyst->initiate monitor Monitor Progress (LC-MS / TLC) initiate->monitor quench Quench Reaction (e.g., with EDTA) monitor->quench purify Purify Product (HPLC, SEC, Dialysis) quench->purify product Pure Conjugate purify->product

Caption: A general experimental workflow for a CuAAC reaction.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of copper catalyst oxidation when using reagents like "Azido-PEG7-azide."

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield or reaction failure in my CuAAC reaction?

A1: The primary cause of inactivation in CuAAC reactions is the oxidation of the catalytically active copper(I) (Cu(I)) species to the inactive copper(II) (Cu(II)) state.[1] This oxidation is typically caused by dissolved oxygen in the reaction mixture.[1][2] Since Cu(I) is thermodynamically unstable in the presence of oxygen, its oxidation can halt or significantly slow down the desired cycloaddition reaction.[2][3]

Q2: Why is it crucial to prevent the oxidation of the Cu(I) catalyst?

A2: Preventing the oxidation of the Cu(I) catalyst is essential for several reasons:

  • Reaction Efficiency: The CuAAC reaction is catalyzed by Cu(I), not Cu(II). Oxidation to Cu(II) will lead to low or no product yield.

  • Reproducibility: Inconsistent levels of oxidation can lead to variable reaction rates and yields, making experiments difficult to reproduce.

  • Minimizing Side Reactions: The presence of Cu(II) and oxygen can promote undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling).

Q3: What are the most common strategies to prevent Cu(I) oxidation?

A3: Several strategies can be employed, often in combination, to maintain the copper catalyst in its active Cu(I) state:

  • In Situ Generation of Cu(I): The most common method is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.

  • Use of Ligands: Specific ligands can stabilize the Cu(I) oxidation state, accelerate the reaction rate, and prevent disproportionation. Water-soluble ligands like THPTA and BTTAA are particularly effective and can also reduce the cytotoxicity of the copper catalyst in biological applications.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is a highly effective method to minimize the exposure of the reaction to oxygen.

Q4: My reaction is slow or stalls. What should I check?

A4: If your reaction is sluggish or incomplete, consider the following:

  • Depletion of Reducing Agent: Dissolved oxygen can consume the reducing agent (e.g., sodium ascorbate). Capping the reaction vessel to minimize further oxygen ingress or adding a second portion of the reducing agent might be necessary.

  • Purity of Reagents: Ensure the purity of your azide, alkyne, and other reagents. Impurities can interfere with the catalytic cycle.

  • Solvent Choice: The choice of solvent can influence the reaction rate. While CuAAC is tolerant of many solvents, aqueous mixtures are often beneficial.

Q5: I am observing the formation of alkyne homocoupling byproducts. How can I prevent this?

A5: The formation of alkyne homocoupling (Glaser coupling) products is a common side reaction promoted by the presence of Cu(II) and oxygen. To minimize this, ensure thorough deoxygenation of your reaction mixture and use a sufficient concentration of a reducing agent to keep the copper in the +1 oxidation state. The use of an appropriate ligand can also help suppress this side reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during CuAAC reactions with "this compound."

Problem Potential Cause Suggested Solution
Low or No Product Yield Oxidation of the Cu(I) catalyst to inactive Cu(II).1. Ensure you are using a reducing agent like sodium ascorbate. 2. Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). 3. Add a stabilizing ligand such as THPTA or BTTAA.
Reaction Starts but Does Not Go to Completion Depletion of the reducing agent due to reaction with dissolved oxygen.1. Cap the reaction vessel to minimize further oxygen ingress. 2. Consider adding a second portion of the reducing agent.
Formation of Alkyne Homocoupling (Glaser) Byproducts Presence of Cu(II) and oxygen.1. Increase the concentration of the reducing agent. 2. Ensure thorough deoxygenation of the reaction mixture. 3. Use a suitable ligand to stabilize Cu(I).
Inconsistent Results/Poor Reproducibility Variable levels of oxygen in the reaction setup.Standardize your deoxygenation procedure and always work under an inert atmosphere for sensitive reactions.

Quantitative Data Summary

The following table summarizes typical concentration ranges for key reagents in a CuAAC reaction, particularly for bioconjugation applications.

Reagent Typical Concentration Range Notes
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMFor bioconjugation reactions.
Ligand (e.g., THPTA, BTTAA) 1 to 5 equivalents relative to copperA 5:1 ratio of ligand to copper is often recommended for bioconjugation to protect biomolecules.
Sodium Ascorbate 2.5 mM - 5 mMAn excess is required to counteract dissolved oxygen. Should be prepared fresh.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with this compound

This protocol describes a general method for the conjugation of an alkyne-modified biomolecule to this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 10 mM in water)

  • Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • In a reaction vial, dissolve the alkyne-modified biomolecule and this compound in the reaction buffer.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often recommended.

  • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. To minimize oxygen exposure, cap the reaction tube.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and byproducts.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) C Combine Azide and Alkyne in Degassed Buffer A->C B Prepare Fresh Sodium Ascorbate Solution F Initiate Reaction: Add Sodium Ascorbate B->F E Add Cu/Ligand Complex to Reaction Mixture C->E D Prepare Cu(I) Catalyst: Mix CuSO4 and Ligand D->E E->F G Incubate under Inert Atmosphere F->G H Monitor Reaction (e.g., LC-MS, SDS-PAGE) G->H I Quench Reaction (e.g., with EDTA) H->I J Purify Conjugate I->J

Caption: Experimental workflow for a typical CuAAC reaction.

Catalyst_Oxidation_Prevention cluster_oxidation Catalyst Oxidation Pathway cluster_prevention Prevention Strategies CuI Active Cu(I) Catalyst CuII Inactive Cu(II) CuI->CuII Oxidation O2 Oxygen (O2) CuSO4 Cu(II) Precatalyst (e.g., CuSO4) StableCuI Stabilized Active Cu(I) CuSO4->StableCuI Reduction Ascorbate Reducing Agent (Sodium Ascorbate) Ligand Stabilizing Ligand (e.g., THPTA, BTTAA) Ligand->StableCuI Stabilization StableCuI->CuII Inhibited Oxidation

Caption: Preventing copper catalyst oxidation in CuAAC reactions.

References

Side reactions of "Azido-PEG7-azide" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG7-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and to offer troubleshooting support for experiments involving this homobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, homobifunctional crosslinker containing a seven-unit polyethylene (B3416737) glycol (PEG) spacer terminated with an azide (B81097) group at each end. Its primary applications are in "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it is used for:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Linking two alkyne-containing molecules.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes like DBCO or BCN, ideal for live-cell applications.[1][3][4]

  • PROTAC Synthesis: Used as a linker in the development of Proteolysis Targeting Chimeras.[1]

Q2: What are the potential side reactions associated with the azide functional groups in this compound?

The primary side reaction involving the azide groups is their reduction to amines. This can occur under specific conditions:

  • Staudinger Reduction: The presence of phosphines, which are sometimes used as ligands for copper catalysts in CuAAC, can lead to the reduction of the azide to an amine, forming a phosphine (B1218219) oxide as a byproduct.[5][6][7] If a phosphine ligand is used with a copper catalyst, it can react with the azide.[8]

  • Presence of Reducing Agents: Strong reducing agents may also lead to the reduction of the azide groups.

Q3: What are the potential side reactions related to the PEG chain of this compound?

The polyethylene glycol (PEG) chain is generally stable, but can undergo degradation under certain conditions:

  • Oxidation: The PEG chain is susceptible to oxidation, which can be initiated by heat, transition metal ions, and oxygen.[9][10] This can lead to the formation of impurities such as aldehydes, ketones, and carboxylic acids, and may even result in chain cleavage.[11][12][13]

  • Hydrolysis: While the ether linkages of the PEG backbone are stable, some PEG derivatives may contain ester or other hydrolytically labile bonds introduced during synthesis.[2][14][15] It is important to be aware of the full chemical structure of the specific this compound being used.

Q4: What are common side reactions in CuAAC and SPAAC when using this compound?

  • CuAAC:

    • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the copper(I) catalyst can promote the dimerization of terminal alkynes.[16][17] The use of a reducing agent like sodium ascorbate (B8700270) in excess can help prevent this.[18]

    • Oxidation of Biomolecules: The combination of copper and a reducing agent can generate reactive oxygen species, potentially leading to the oxidation of sensitive amino acid residues (e.g., histidine, arginine) in proteins.[19]

  • SPAAC:

    • Thiol-yne Reaction: Strained alkynes, particularly highly reactive ones, can react with free thiol groups (e.g., from cysteine residues in proteins or additives like DTT) in an azide-independent manner.[20]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded this compound Verify the integrity of the reagent via techniques like NMR or mass spectrometry. Store under an inert atmosphere and protect from light.
Inactive Catalyst (CuAAC) Use a freshly prepared solution of the copper(I) catalyst or ensure the in situ reduction of Cu(II) to Cu(I) is efficient. The use of a stabilizing ligand like TBTA or THPTA can prevent oxidation of the catalyst.[21]
Slow Reaction Kinetics (SPAAC) Increase the concentration of one or both reactants. If working with biomolecules, consider increasing the reaction temperature if their stability allows.[22]
Incompatible Buffer/Solvent For aqueous reactions, consider switching buffer systems (e.g., from PBS to HEPES). If solubility is an issue, a co-solvent like DMSO can be used, but be mindful of its potential effects on biomolecules.[22]
Issue 2: Multiple Products Observed
Possible Cause Suggested Solution
Side Reactions of Azide or PEG See avoidance strategies in the "How to Avoid Side Reactions" section below.
Impure Starting Materials Purify the this compound and the reaction partner before the experiment. Characterize the purity of starting materials using HPLC, NMR, or mass spectrometry.[22]
Formation of Regioisomers (Thermal Azide-Alkyne Cycloaddition) If not using a catalyst, the reaction may yield a mixture of 1,4- and 1,5-disubstituted triazoles.[9][23] Employing a copper(I) catalyst will specifically yield the 1,4-regioisomer.[9][24]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Similar Physicochemical Properties of Product and Byproducts Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules from larger bioconjugates.[5][6][7] Ion-exchange chromatography (IEX) can separate species based on charge differences, which can be altered by PEGylation.[5][6] Reverse-phase HPLC (RP-HPLC) is useful for separating molecules based on hydrophobicity.[5][7]
Presence of Unreacted Starting Materials Optimize the stoichiometry of the reactants to minimize excess of either the this compound or its reaction partner.

How to Avoid Side Reactions: Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store this compound at the recommended temperature (typically -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

  • Handling: Allow the reagent to warm to room temperature before opening to prevent condensation of moisture. Use freshly prepared solutions for best results.

Protocol 2: Performing a CuAAC Reaction
  • Degassing: To prevent oxidative homocoupling of the alkyne and oxidation of the Cu(I) catalyst, thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

  • Catalyst Preparation:

    • Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄).

    • Prepare a separate stock solution of a reducing agent (e.g., sodium ascorbate).

    • If using a ligand, pre-complex the copper sulfate (B86663) with the ligand (e.g., THPTA in a 1:2 ratio) before initiating the reaction.[21]

  • Reaction Setup:

    • Dissolve the alkyne-containing molecule and this compound in the degassed reaction buffer.

    • Add the copper catalyst solution.

    • Initiate the reaction by adding the reducing agent.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or HPLC to determine the optimal reaction time and avoid prolonged exposure to potentially damaging reaction conditions.

Protocol 3: Performing a SPAAC Reaction
  • Buffer Selection: Be aware of buffer components. Avoid buffers containing free thiols (e.g., DTT) if using a strained alkyne that is susceptible to thiol-yne side reactions.

  • pH Optimization: The rate of SPAAC reactions can be pH-dependent. For many cyclooctynes, reaction rates increase at a higher pH.[25]

  • Temperature Control: While SPAAC reactions can often be performed at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate if the stability of the reactants allows.[22]

Visualizing Workflows and Pathways

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reactants (this compound, Alkyne) degas Degas Solvents and Buffers catalyst Prepare Catalyst (CuSO4 + Ligand) reducer Prepare Reducer (Sodium Ascorbate) mix Mix Reactants reducer->mix add_cat Add Catalyst mix->add_cat initiate Initiate with Reducer add_cat->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify Product (SEC, IEX, RP-HPLC) quench->purify analyze Analyze Product (MS, NMR) purify->analyze

Caption: Recommended workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Side_Reaction_Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_multiple_products Solutions for Multiple Products cluster_solutions_purification Solutions for Purification start Experiment Start issue Issue Encountered? start->issue start->issue Yes start->issue Yes low_yield Low/No Product issue->low_yield Yes multiple_products Multiple Products issue->multiple_products Yes purification_issue Purification Difficulty issue->purification_issue Yes end Successful Product issue->end No check_reagents Verify Reagent Integrity low_yield->check_reagents optimize_catalyst Optimize Catalyst (CuAAC) low_yield->optimize_catalyst increase_conc Increase Concentration (SPAAC) low_yield->increase_conc purify_starting Purify Starting Materials multiple_products->purify_starting avoid_side_rxn Implement Avoidance Protocols multiple_products->avoid_side_rxn use_catalyst Use Catalyst for Regioselectivity multiple_products->use_catalyst optimize_stoich Optimize Stoichiometry purification_issue->optimize_stoich combine_methods Combine Purification Methods (SEC, IEX, RP-HPLC) purification_issue->combine_methods

References

Technical Support Center: Optimizing "Azido-PEG7-azide" Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of "Azido-PEG7-azide."

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of "this compound" via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield (CuAAC) Suboptimal Buffer pH: The reaction efficiency of CuAAC is highly dependent on pH.Maintain the reaction buffer pH in the range of 6.5-8.0.[1][2] Phosphate, HEPES, or carbonate buffers are recommended.[1][2] Avoid Tris-based buffers as they can inhibit the copper catalyst.[1]
Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.Ensure a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is used. Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can impede the reaction.Use fresh, high-purity reagents. Azides can be unstable and should be stored properly.
Steric Hindrance: Bulky substrates near the azide or alkyne functional groups can sterically hinder the reaction.If possible, consider redesigning the substrate with a less hindered linker. Increasing the reaction temperature or extending the reaction time may also improve the yield.
Low or No Product Yield (SPAAC) Suboptimal Buffer pH for Charged Molecules: If your azide or alkyne contains acidic or basic groups, the pH can affect their charge state and, consequently, the reaction rate.Optimize the buffer pH to ensure the reactive species are in their most reactive protonation state. A pH screen experiment is recommended.
Poor Solubility of Reactants: Hydrophobic reactants may have poor solubility in aqueous buffers, leading to low reaction rates.The addition of organic co-solvents (e.g., DMSO, DMF) can improve solubility. However, their impact on the reaction rate should be evaluated.
Side Product Formation (CuAAC) Oxidative Homocoupling of Alkynes: The presence of Cu(II) and oxygen can lead to the formation of diyne byproducts (Glaser coupling).Maintain anaerobic conditions and use an adequate amount of reducing agent to keep the copper in the Cu(I) state.
Substrate Degradation: Reactive oxygen species generated during the reaction can degrade sensitive substrates.The use of a copper-stabilizing ligand can minimize the formation of reactive oxygen species. Lowering the reaction temperature may also be beneficial.
Reaction Reproducibility Issues Inconsistent Reagent Quality: Variations in the purity and stability of reagents can lead to inconsistent results.Use high-purity, fresh reagents from a reliable source.
Variable Oxygen Exposure: Inconsistent degassing procedures can affect the concentration of the active Cu(I) catalyst in CuAAC reactions.Standardize the degassing procedure for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for a CuAAC reaction with this compound?

A1: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the optimal pH range is generally between 6.5 and 8.0. A good starting point is a phosphate, HEPES, or carbonate buffer at a pH of 7.0 to 7.5. It is crucial to avoid buffers containing primary amines, such as Tris, as they can competitively bind to the copper catalyst and inhibit the reaction.

Q2: How does pH affect strain-promoted azide-alkyne cycloaddition (SPAAC) with this compound?

A2: Strain-promoted azide-alkyne cycloaddition (SPAAC) is generally more tolerant to a wider range of pH conditions compared to CuAAC. However, the pH can have a significant effect on the reaction rate if the azide or alkyne reactants contain acidic or basic functional groups. Changes in pH can alter the charge state of these molecules, which in turn affects their electronic properties and reactivity.

Q3: What are common reasons for low yield in a CuAAC reaction?

A3: Low or no product yield in a CuAAC reaction can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Insufficient Reducing Agent: An inadequate amount of a reducing agent like sodium ascorbate can lead to the accumulation of inactive Cu(II).

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials will prevent the reaction from proceeding efficiently.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all result in poor yields.

Q4: Can I use internal alkynes in a CuAAC reaction?

A4: The standard CuAAC reaction is most efficient with terminal alkynes. Internal alkynes can significantly slow down the reaction rate. For reactions involving internal alkynes, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable alternative.

Q5: What are the primary side reactions in CuAAC and how can they be minimized?

A5: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct. This is more prevalent when the reaction is exposed to oxygen. To minimize this, it is important to maintain anaerobic conditions and use a sufficient amount of a reducing agent.

Data Presentation

Table 1: Recommended Buffer pH for this compound Conjugation

Conjugation ChemistryRecommended pH RangeRecommended BuffersBuffers to Avoid
CuAAC 6.5 - 8.0Phosphate, HEPES, CarbonateTris, Glycine, other amine-containing buffers
SPAAC Broad tolerance, but optimization needed for charged moleculesPBS, HEPES, BorateN/A (less sensitive to buffer type)

Experimental Protocols

A detailed, generalized protocol for performing a CuAAC reaction is provided below. For specific applications, optimization of reactant concentrations, temperature, and reaction time may be necessary.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and the "this compound" in a suitable solvent, such as a mixture of t-BuOH/H₂O (1:1).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and a reducing agent like sodium ascorbate (e.g., 1 M in deionized water).

    • If using a copper-chelating ligand (e.g., THPTA), prepare a stock solution (e.g., 50 mM in deionized water).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne and azide.

    • If using a ligand, add it to the CuSO₄ solution and then add this mixture to the reaction vessel. A 5:1 ligand to copper ratio is often used.

    • Initiate the reaction by adding the sodium ascorbate solution. Typical final concentrations are 1-5 mol% of CuSO₄ and 5-10 mol% of sodium ascorbate relative to the limiting reagent.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. Purification methods may include treatment with a chelating resin to remove copper, followed by chromatography (e.g., size-exclusion or silica (B1680970) gel) or dialysis.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_pH pH Optimization cluster_cu_specific CuAAC Specific Troubleshooting cluster_general General Optimization cluster_end Resolution start Low/No Conjugation Product check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_protocol Confirm Protocol Parameters (Concentrations, Stoichiometry) check_reagents->check_protocol Reagents OK is_cuaac CuAAC Reaction? check_protocol->is_cuaac Protocol OK optimize_cuaac_ph Adjust pH to 6.5-8.0 (Phosphate/HEPES Buffer) Avoid Tris Buffer is_cuaac->optimize_cuaac_ph Yes is_spaac SPAAC Reaction? is_cuaac->is_spaac No check_catalyst Check Cu(I) Catalyst Activity optimize_cuaac_ph->check_catalyst check_charge Are Reactants Charged? is_spaac->check_charge Yes ph_ok pH is Likely Optimal is_spaac->ph_ok No optimize_spaac_ph Perform pH Screen to Optimize Reactant Charge State check_charge->optimize_spaac_ph Yes check_charge->ph_ok No check_solubility Improve Reactant Solubility (Add Co-solvent) optimize_spaac_ph->check_solubility ph_ok->check_solubility add_reducing_agent Increase Sodium Ascorbate Concentration check_catalyst->add_reducing_agent use_ligand Add/Optimize Copper Ligand (e.g., THPTA) add_reducing_agent->use_ligand degas_solution Degas Reaction Mixture (Inert Atmosphere) use_ligand->degas_solution increase_temp_time Increase Reaction Temperature or Time degas_solution->increase_temp_time success Successful Conjugation increase_temp_time->success check_solubility->success

Troubleshooting workflow for optimizing this compound conjugation.

References

Technical Support Center: Purification of Azido-PEG7-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEG7-azide conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these conjugates from unreacted linkers and other reaction components.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is purification of its conjugates important?

This compound is a homobifunctional crosslinker that contains two terminal azide (B81097) groups separated by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The azide groups can react with alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][2][3][4][5] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. After a conjugation reaction, it is crucial to remove any unreacted this compound linker and other starting materials to ensure the purity of the final conjugate, which is essential for accurate downstream applications and to avoid potential side reactions.

Q2: What are the common methods for purifying this compound conjugates?

The choice of purification method depends on the properties of the conjugated molecules (e.g., size, charge, hydrophobicity) and the unreacted linker. The most common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is effective for removing the smaller, unreacted this compound linker from a much larger conjugated product.

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate large conjugates from small, unreacted linkers.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This method is particularly useful for purifying conjugates of peptides, oligonucleotides, or other small molecules where size differences are not significant.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the charge of the conjugate is significantly different from that of the unreacted linker or starting materials.

Q3: How do I choose the best purification method for my specific conjugate?

The selection of the optimal purification method is critical for achieving high purity and yield. The following decision workflow can guide your choice.

Purification Method Selection start Start: Crude Conjugation Mixture size_diff Is there a significant size difference between the conjugate and unreacted linker? start->size_diff sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes, and for buffer exchange charge_diff Is there a significant charge difference? size_diff->charge_diff No end Purified Conjugate sec->end dialysis->end iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hydrophobicity_diff Is there a significant hydrophobicity difference? charge_diff->hydrophobicity_diff No iex->end rphplc Reverse-Phase HPLC (RP-HPLC) hydrophobicity_diff->rphplc Yes optimize Consider a combination of methods or optimize reaction conditions hydrophobicity_diff->optimize No rphplc->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate from Unreacted Linker

Symptom: Analytical results (e.g., HPLC, SDS-PAGE) show the presence of both the desired conjugate and the unreacted this compound linker in the purified fractions.

Possible Cause Solution
Inappropriate Purification Method Re-evaluate the properties of your conjugate and the unreacted linker (size, charge, hydrophobicity) to select a more suitable purification technique. Refer to the decision workflow above.
Suboptimal Chromatography Conditions (SEC) For SEC, ensure the column has the appropriate fractionation range for your molecules. The sample volume should ideally not exceed 2-5% of the total column volume for high resolution. Consider a longer column or a resin with a smaller bead size for better resolution.
Suboptimal Chromatography Conditions (RP-HPLC) Optimize the gradient elution profile. A shallower gradient around the elution time of the species of interest can significantly improve resolution. Experiment with different mobile phase compositions, such as varying the organic solvent or using ion-pairing agents like trifluoroacetic acid (TFA). Select a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size.
Incorrect MWCO for Dialysis/Ultrafiltration Ensure the Molecular Weight Cutoff (MWCO) of the membrane is large enough to allow the free linker to pass through but small enough to retain your conjugate. For a small linker like this compound (MW ≈ 420.46 g/mol ), a low MWCO membrane (e.g., 1-3 kDa) should be effective, provided your conjugate is significantly larger.
Issue 2: Low Recovery of Purified Conjugate

Symptom: The final yield of the purified conjugate is significantly lower than expected.

Possible Cause Solution
Non-specific Binding to Chromatography Resin/Membrane For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. For IEX, adjust the pH or salt concentration of the buffers. For dialysis, pre-condition the membrane as per the manufacturer's instructions and consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Precipitation of Conjugate Ensure your conjugate is soluble in the chosen buffers. You may need to adjust the pH or add solubilizing agents.
Product Degradation If your conjugate is unstable, perform purification at a lower temperature (e.g., 4°C) and use buffers at a pH where the conjugate is most stable. Minimize the duration of the purification process.
Conjugate Passing Through Dialysis Membrane Verify that the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your conjugate.
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: Analytical chromatography of the purified fraction shows additional, unidentified peaks.

Possible Cause Solution
Reaction Byproducts The conjugation reaction may have produced side products. Optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature) to minimize their formation.
Degradation Products The conjugate or starting materials may have degraded during the reaction or purification. Analyze the stability of all components under the experimental conditions.
Contaminants from Reagents or Solvents Use high-purity reagents and solvents for both the reaction and purification. Run blank injections in your analytical system to check for system-related peaks.
Formation of Aggregates The conjugate may be forming aggregates. For SEC, aggregates will typically elute earlier than the desired product. Consider modifying buffer conditions (e.g., adjusting ionic strength or pH) to prevent aggregation.

Experimental Protocols

General Protocol for Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted this compound linker from a larger bioconjugate.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the small linker (e.g., Sephadex G-25 or a similar resin).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed mobile phase (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Dissolve the crude conjugation mixture in the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume (typically <5%) for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted linker and other small molecules.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at an appropriate wavelength (e.g., 280 nm for proteins).

  • Analysis: Analyze the collected fractions using an appropriate technique (e.g., SDS-PAGE, HPLC, mass spectrometry) to identify the fractions containing the pure conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using techniques like ultrafiltration.

SEC_Workflow start Crude Conjugate Sample step1 Select Appropriate SEC Column start->step1 step2 Equilibrate Column with Mobile Phase step1->step2 step3 Prepare and Filter Sample step2->step3 step4 Inject Sample onto Column step3->step4 step5 Isocratic Elution step4->step5 step6 Collect Fractions step5->step6 step7 Analyze Fractions for Purity step6->step7 step8 Pool Pure Fractions step7->step8 end Purified Conjugate step8->end

Caption: General workflow for purification by Size Exclusion Chromatography.

General Protocol for Purification by Dialysis

This protocol is suitable for removing small molecules like the this compound linker from macromolecular conjugates.

  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO that will retain your conjugate but allow the unreacted linker to pass through (e.g., 1-3 kDa MWCO for large protein conjugates).

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer solution.

  • Sample Loading: Load the crude conjugation mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Seal the tubing or cassette securely.

  • Dialysis: Immerse the sealed sample in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume, at a low temperature (e.g., 4°C). Stir the dialysate gently on a stir plate.

  • Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least two to three times. A typical schedule involves dialyzing for 2-4 hours, changing the buffer, dialyzing for another 2-4 hours, changing the buffer again, and then dialyzing overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer and recover the purified conjugate.

Quantitative Data Summary

The following tables provide typical parameters for the described purification techniques. Note that these are starting points and may require optimization for your specific application.

Table 1: Typical Parameters for Size Exclusion Chromatography (SEC)

ParameterRecommendation
Column Type Sephadex G-25, G-50; Superdex 75/200
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4
Flow Rate 0.5 - 1.0 mL/min (for analytical/prep scale)
Injection Volume < 5% of total column volume
Detection UV at 280 nm (for proteins) or other relevant wavelength

Table 2: Typical Parameters for Dialysis

ParameterRecommendation
MWCO 1-3 kDa (for removing small linkers from large proteins)
Sample to Dialysate Volume Ratio 1:200 to 1:500
Temperature 4°C
Duration 8 hours to overnight with 2-3 buffer changes

Table 3: Typical Starting Conditions for Reverse-Phase HPLC (RP-HPLC)

ParameterRecommendation
Column C18 or C8, 3-5 µm particle size
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a broad gradient (e.g., 5-95% B over 20-30 min) and optimize
Flow Rate 0.5 - 1.0 mL/min (analytical scale)
Detection UV at a relevant wavelength, ELSD, CAD, or MS

References

Technical Support Center: Overcoming Steric Hindrance with "Azido-PEG7-azide" in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Azido-PEG7-azide." This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this versatile linker in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional linker featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain flanked by two azide (B81097) (-N₃) groups. This structure makes it an invaluable tool in bioconjugation, particularly for "click chemistry" reactions. Its primary applications include the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex biomolecular structures where precise spacing and improved solubility are critical. The PEG7 linker provides a flexible spacer to overcome steric hindrance between conjugated molecules.

Q2: How does the PEG7 linker in this compound help overcome steric hindrance?

Steric hindrance occurs when the bulky nature of molecules prevents reactive sites from coming into close enough proximity for a chemical reaction to occur. The seven-unit PEG chain in this compound acts as a flexible spacer arm, increasing the distance between the two molecules being conjugated. This increased separation minimizes steric clashes, allowing the reactive azide groups to efficiently access and react with their corresponding alkyne partners in click chemistry reactions.

Q3: What are the advantages of a PEG7 linker over shorter or longer PEG chains?

The choice of PEG linker length is a critical parameter in bioconjugate design. A PEG7 linker offers a balance between providing sufficient spacing to overcome steric hindrance and maintaining a relatively compact molecular size.

  • Versus Shorter Linkers (e.g., PEG3, PEG4): A PEG7 linker provides a greater degree of separation, which can be crucial when conjugating large, complex molecules like antibodies or proteins where steric hindrance is more pronounced.

  • Versus Longer Linkers (e.g., PEG12, PEG24): While longer linkers can further increase solubility and circulation half-life, a PEG7 linker may be advantageous in scenarios where a more defined and less flexible connection is desired. Overly long linkers can sometimes lead to undesirable interactions or a decrease in the biological activity of the conjugated molecule.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Possible Causes:

  • Steric Hindrance: The biomolecule's conjugation site may be in a sterically crowded environment, preventing the this compound from accessing it.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to poor yields.

  • Reagent Degradation: The this compound or the alkyne-modified biomolecule may have degraded due to improper storage or handling.

  • Inefficient Catalyst (for Copper-Catalyzed Click Chemistry): The Cu(I) catalyst can be oxidized to the inactive Cu(II) state.

Solutions:

  • Optimize Spacer Length: If steric hindrance is suspected, consider if a longer PEG linker might be necessary for your specific application.

  • Reaction Condition Optimization:

    • pH: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), a pH range of 4.0 - 8.0 is generally effective. For strain-promoted azide-alkyne cycloaddition (SPAAC), a wider pH range of 4.0 - 9.0 can be used.[1]

    • Temperature: Most click chemistry reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 37-40°C) may improve the rate.[2]

    • Reaction Time: Typical reaction times range from 1 to 12 hours. Monitor the reaction progress using techniques like LC-MS to determine the optimal time.[1][3]

  • Use Fresh Reagents: Prepare fresh solutions of this compound and other critical reagents immediately before use.

  • Catalyst Maintenance (CuAAC):

    • Degas all buffers and solvent to remove oxygen.

    • Use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[2]

    • Employ a copper-chelating ligand such as THPTA to improve catalyst stability and solubility.

Problem 2: Product Aggregation

Possible Causes:

  • Hydrophobicity of the Conjugate: The addition of the linker and payload can increase the overall hydrophobicity of the biomolecule, leading to aggregation.

  • High Drug-to-Antibody Ratio (DAR): In ADC development, a high DAR can significantly increase hydrophobicity.

Solutions:

  • Optimize DAR: Aim for a lower, more homogenous DAR if aggregation is an issue.

  • Formulation Buffer: Include additives such as polysorbate 20 or sucrose (B13894) in the final formulation buffer to help prevent aggregation.

  • Consider a Longer PEG Linker: In some cases, a longer PEG chain (e.g., PEG12 or PEG24) can further enhance the solubility of the final conjugate.

Data Presentation

The following tables summarize representative data on how PEG linker length can influence key parameters in bioconjugation.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~4.00.47
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

Linker ArchitectureTarget Cell LineIC50 (ng/mL)
Branched (Short PEG)SK-BR-311.2
Branched (Long PEG)SK-BR-31.2

Data extracted from a study comparing trastuzumab-MMAE ADCs with different branched linker architectures against HER2-positive SK-BR-3 cells. This highlights that longer linkers can sometimes lead to improved payload release and higher potency.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes the conjugation of an alkyne-modified protein to a small molecule azide using this compound as a linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Azide-containing small molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Desalting column

Methodology:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-containing small molecule in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add a 1.5-fold molar excess of the this compound stock solution to the protein solution.

    • Add a 3-fold molar excess of the azide-containing small molecule stock solution.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution. The final copper concentration should be around 50-100 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using a desalting column to remove excess reagents and copper.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Mandatory Visualizations

Steric_Hindrance_Overcome cluster_0 Without PEG7 Linker (Steric Hindrance) cluster_1 With this compound Linker Molecule_A1 Molecule A (e.g., Antibody) Molecule_B1 Molecule B (e.g., Drug) Molecule_A1->Molecule_B1 Reaction Fails Hindrance Steric Clash Molecule_A2 Molecule A PEG7 This compound Molecule_A2->PEG7 Click Reaction Molecule_B2 Molecule B PEG7->Molecule_B2 Click Reaction

Caption: Overcoming steric hindrance with a PEG7 linker.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Alkyne-Modified Protein Solution Start->Prepare_Protein Prepare_Linker 2. Prepare this compound Stock Solution (DMSO) Prepare_Payload 3. Prepare Azide-Payload Stock Solution (DMSO) Mix_Reagents 4. Combine Protein, Linker, and Payload Prepare_Protein->Mix_Reagents Prepare_Linker->Mix_Reagents Prepare_Payload->Mix_Reagents Add_Catalyst 5. Add THPTA and CuSO4 Mix_Reagents->Add_Catalyst Initiate_Reaction 6. Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate 7. Incubate at Room Temp (1-4 hours) Initiate_Reaction->Incubate Purify 8. Purify via Desalting Column Incubate->Purify Analyze 9. Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: Experimental workflow for CuAAC bioconjugation.

References

"Azido-PEG7-azide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Azido-PEG7-azide, a homobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity and optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.[1] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also highly recommended to prevent potential degradation from atmospheric components.

Q2: Can I store this compound in solution?

It is best to store this compound in its solid form for long-term stability. If you need to prepare a stock solution, use an anhydrous solvent like DMSO or DMF. For short-term storage of a few days, the solution can be kept at -20°C. Avoid repeated freeze-thaw cycles.

Q3: How stable is the azide (B81097) functional group?

The azide functional group is generally stable under many reaction conditions, which is one of its advantages in click chemistry.[2] However, organic azides can be sensitive to heat, light, and shock.[3][4][5][6][7] It is crucial to avoid excessive heat and exposure to light during handling and experiments.

Q4: What are the potential degradation pathways for this compound?

The two main points of potential degradation are the azide functional groups and the polyethylene (B3416737) glycol (PEG) backbone. The azide groups can decompose upon exposure to harsh conditions. The PEG backbone is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and light.

Q5: What are common impurities that might be present in this compound?

Impurities in PEG-containing reagents can include ethylene (B1197577) glycol (EG) and diethylene glycol (DG), which are byproducts of the PEG synthesis process.[8] Depending on the manufacturing process, there could also be concerns about trace amounts of ethylene oxide and 1,4-dioxane.[9][10] It is also possible to have PEGs of varying lengths if the purification process was not optimal.

Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of what a stability profile might look like under various conditions. Note: This data is for illustrative purposes only and should not be considered as actual experimental results.

ConditionParameterTime Point% Purity (Illustrative)Observations
Temperature -20°C (Recommended)12 months>98%No significant degradation observed.
4°C6 months~95%Minor degradation detected.
Room Temperature (25°C)1 month~90%Significant degradation, potential for discoloration.
pH 4.0 (in aqueous buffer)24 hours~97%Generally stable, slight hydrolysis possible over extended periods.
7.4 (in aqueous buffer)24 hours>98%Highly stable at neutral pH.
9.0 (in aqueous buffer)24 hours~96%Increased potential for hydrolysis of the PEG backbone.
Light Exposure Dark (Recommended)12 months at -20°C>98%No significant degradation.
Ambient Light1 month at RT~85%Noticeable degradation and potential for azide decomposition.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC-MS

This protocol outlines a general method for monitoring the stability of this compound under specific stress conditions.

1. Materials and Instrumentation:

  • This compound

  • HPLC system with a UV detector and a Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Buffers of desired pH for the study (e.g., acetate (B1210297) buffer for pH 4, phosphate (B84403) buffer for pH 7.4, borate (B1201080) buffer for pH 9)

  • Temperature-controlled incubator and photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition (e.g., pH 4, 7.4, 9; 4°C, 25°C, 40°C; light exposure), dilute the stock solution in the appropriate buffer or solvent to a final concentration suitable for HPLC analysis.

  • Prepare a "time zero" sample by immediately analyzing the freshly prepared solution.

3. HPLC-MS Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (for the azide group)

  • Gradient Elution (example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • MS Detection: Use electrospray ionization (ESI) in positive mode to monitor the parent mass of this compound and any potential degradation products.

4. Stability Study Procedure:

  • Store the prepared samples under their respective stress conditions.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.

  • Analyze the aliquots by the established HPLC-MS method.

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.

  • Analyze the mass spectrometry data to identify the masses of any new peaks, which may correspond to degradation products.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low yield in click chemistry reaction Degraded this compound: The reagent may have been stored improperly or is old.* Verify the purity of the this compound using HPLC-MS or NMR before use. * Always use fresh reagent from a properly stored batch.
Inactive catalyst (in CuAAC): The Cu(I) catalyst has been oxidized to Cu(II).* Degas all solvents and buffers thoroughly. * Use a fresh solution of the reducing agent (e.g., sodium ascorbate). * Perform the reaction under an inert atmosphere (argon or nitrogen).
Suboptimal reaction conditions: Incorrect pH, temperature, or solvent.* Ensure the pH of the reaction buffer is within the optimal range for the specific click chemistry reaction (typically pH 7-8 for CuAAC). * Optimize the reaction temperature; gentle heating (e.g., 37-45°C) can sometimes improve yields. * Use a co-solvent like DMSO or DMF if solubility is an issue.
Multiple unexpected spots on TLC or peaks in HPLC Presence of impurities in starting material: The initial this compound reagent may not be pure.* Analyze the starting material by HPLC-MS to confirm its purity. * If necessary, purify the reagent before use.
Side reactions: The azide or other functional groups on your biomolecule are reacting non-specifically.* Ensure that your reaction partners do not contain functional groups that could lead to side reactions under the chosen conditions. * Optimize the stoichiometry of the reactants.
Degradation during the reaction: The reaction conditions are too harsh, causing the PEG linker to degrade.* Avoid prolonged reaction times at elevated temperatures. * Ensure the pH is not excessively acidic or basic.
Difficulty purifying the final conjugate PEG-related issues: The hydrophilic and flexible nature of the PEG chain can make purification challenging.* Use size-exclusion chromatography (SEC) for purification, as it is often effective for separating PEGylated molecules. * Reverse-phase HPLC with a suitable gradient can also be employed. * For larger biomolecules, dialysis or tangential flow filtration may be appropriate.

Visualizations

faq_logical_relationship FAQ Logical Relationship cluster_storage Storage Conditions cluster_stability Stability Profile cluster_purity Purity and Impurities q1 Q1: Recommended long-term storage? q2 Q2: Storage in solution? q1->q2 q3 Q3: Azide group stability? q1->q3 q4 Q4: Degradation pathways? q3->q4 q5 Q5: Common impurities? q4->q5

Caption: Logical relationship of FAQ categories.

troubleshooting_workflow Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_reagent 1. Check Reagent Quality start->check_reagent solution_reagent Use fresh, pure this compound check_reagent->solution_reagent check_catalyst 2. Verify Catalyst Activity (for CuAAC) solution_catalyst Degas solvents, use fresh reducing agent check_catalyst->solution_catalyst check_conditions 3. Review Reaction Conditions solution_conditions Optimize pH, temperature, and solvent check_conditions->solution_conditions solution_reagent->check_catalyst solution_catalyst->check_conditions end Improved Yield solution_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Monitoring Azido-PEG7-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of reactions involving Azido-PEG7-azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] It contains two terminal azide (B81097) (-N3) groups, making it a bifunctional reagent. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker and in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions allow for the efficient and specific conjugation of molecules.

Q2: What are the primary methods to monitor the progress of a reaction involving this compound?

The progress of a reaction with this compound can be monitored by tracking the consumption of the azide starting material or the formation of the product. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Directly monitors the disappearance of the characteristic azide peak.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the components of the reaction mixture.[5][]

Q3: How do I choose the best monitoring technique for my experiment?

The choice of technique depends on several factors, including the specific reaction, the available equipment, and the level of detail required.

  • For rapid, qualitative checks, TLC is ideal.

  • For real-time monitoring and direct observation of the azide functional group, FTIR is highly effective.[3]

  • For detailed structural confirmation and quantification of reaction completion, NMR is the preferred method, though it can be more complex.

  • For complex mixtures or when high sensitivity and quantification are critical, HPLC is the most powerful tool.[]

Q4: Is this compound a stable compound?

The PEG backbone of this compound is generally stable. However, the azide moiety should be handled with care, especially at high concentrations.[7] To maintain its stability, it is recommended to store the compound at -20°C in a moisture-free environment and avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: The reaction appears to be stalled or incomplete based on TLC analysis.

Possible Causes & Solutions:

Symptom Potential Cause Suggested Solution
Starting material spot on TLC remains intense, and the product spot is faint or absent.Inactive Catalyst (for CuAAC reactions): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.[8]Degas solvents thoroughly, use fresh reducing agent (e.g., sodium ascorbate), and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Poor Reagent Quality: The this compound or the alkyne substrate may be impure or degraded.Verify the purity of your starting materials using an appropriate analytical method like NMR or mass spectrometry.
Insufficient Reagent: The stoichiometry of the reactants may not be optimal.Ensure accurate measurement of all reagents. A slight excess of one reactant may be necessary to drive the reaction to completion.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for any potential side product formation by TLC.
Issue 2: FTIR spectrum still shows a strong azide peak after the expected reaction time.

Possible Causes & Solutions:

The azide functional group has a characteristic strong absorption peak around 2100-2150 cm⁻¹.[3] The persistence of this peak indicates that the azide starting material has not been fully consumed.

Symptom Potential Cause Suggested Solution
A prominent peak between 2100 and 2150 cm⁻¹ remains in the FTIR spectrum.[3]Incomplete Reaction: The reaction has not gone to completion.Refer to the troubleshooting guide for stalled reactions (Issue 1). Consider extending the reaction time.
Interference from Water: Water absorption can sometimes interfere with the azide peak region, although this is less common for the azide stretch.Ensure your sample is dry before analysis. If using Attenuated Total Reflectance (ATR)-FTIR, ensure the crystal is clean and dry.
Issue 3: Difficulty in interpreting the ¹H NMR spectrum to determine reaction conversion.

Possible Causes & Solutions:

The proton signals of the methylene (B1212753) group adjacent to the azide in PEG compounds can be obscured by the large PEG signal manifold.[4]

Symptom Potential Cause Suggested Solution
The -CH₂-N₃ proton signals are overlapping with the main PEG backbone signals.[4]Signal Overlap: The chemical shifts of the protons of interest are too close to the large PEG signals."Click" Derivatization: A robust method is to perform a "click" reaction with a suitable alkyne to form a 1,2,3-triazole adduct. The resulting triazole proton signals are typically in a clearer region of the NMR spectrum, allowing for straightforward quantitative analysis.[4]
Poor Signal-to-Noise Ratio: The concentration of the sample may be too low.Use a more concentrated sample if possible, or acquire the spectrum for a longer duration to improve the signal-to-noise ratio.
Solvent Choice: The solvent may not be providing adequate separation of the signals.Experiment with different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to see if the signal resolution improves.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (mobile phase): A mixture of Chloroform (CHCl₃) and Methanol (MeOH) (e.g., 10:1.5 v/v) is often a good starting point for PEG compounds.[9]

  • Visualization reagent:

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and covering it to allow the atmosphere to become saturated with solvent vapor.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. It is also recommended to spot the starting materials as a reference.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Many organic compounds will appear as dark spots.

  • If spots are not visible under UV, use a chemical stain. For PEG compounds, a potassium permanganate stain is effective. Gently dip the plate in the stain solution or spray it, then gently heat with a heat gun until spots appear.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Real-Time Monitoring by ATR-FTIR Spectroscopy

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

  • Reaction vessel compatible with the ATR probe.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the sample spectra.

  • Initial Spectrum: Before initiating the reaction, record a spectrum of the starting material solution (this compound and the other reactant in the solvent).

  • Initiate Reaction: Add the final reagent or catalyst to start the reaction.

  • Data Acquisition: Continuously collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes).[3]

  • Data Analysis: Monitor the decrease in the intensity or integrated area of the characteristic azide peak around 2100-2150 cm⁻¹. The disappearance of this peak signifies the consumption of the azide and the completion of the reaction.[3][10]

Protocol 3: Quantitative Analysis by ¹H NMR Spectroscopy with Click Derivatization

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • An alkyne for derivatization (e.g., a simple alkyne that will give a clean NMR signal)

  • Copper(I) catalyst and a reducing agent (for CuAAC) if necessary.

Procedure:

  • Reaction Quenching: Take an aliquot of the reaction mixture at a specific time point and quench the reaction (e.g., by removing the catalyst or by dilution).

  • Work-up: Purify the sample to remove any unreacted starting materials and byproducts that might interfere with the NMR analysis.

  • Derivatization: React the purified sample containing the this compound with an excess of a suitable alkyne via a click reaction to convert the azide to a triazole.

  • NMR Sample Preparation: Dissolve a known amount of the derivatized product in a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the signal corresponding to the triazole proton and compare it to the integration of a known, stable signal from the PEG backbone or the other part of the molecule to determine the extent of azide conversion.[4]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel TLC TLC Reaction_Vessel->TLC Aliquot FTIR FTIR Reaction_Vessel->FTIR In-situ/Aliquot NMR NMR Reaction_Vessel->NMR Aliquot HPLC HPLC Reaction_Vessel->HPLC Aliquot Completion Completion TLC->Completion FTIR->Completion NMR->Completion HPLC->Completion Completion->Reaction_Vessel No (Continue Reaction) Workup Workup Completion->Workup Yes

Caption: Experimental workflow for monitoring an this compound reaction.

Troubleshooting_Tree Start Start Problem Reaction Incomplete? Start->Problem Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Yes NMR_Issue NMR Signal Overlap? Problem->NMR_Issue No Check_Catalyst Check Catalyst Activity (for CuAAC) Check_Reagents->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Catalyst->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Check_Catalyst->Inert_Atmosphere Optimize_Conditions->Problem Fresh_Reducing_Agent Use Fresh Reducing Agent Inert_Atmosphere->Fresh_Reducing_Agent Fresh_Reducing_Agent->Optimize_Conditions Derivatize Perform 'Click' Derivatization NMR_Issue->Derivatize Yes Successful_Reaction Successful Reaction NMR_Issue->Successful_Reaction No Change_Solvent Change NMR Solvent Derivatize->Change_Solvent Change_Solvent->Successful_Reaction

References

Technical Support Center: Improving the Efficiency of "Azido-PEG7-azide" Labeling on Complex Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Azido-PEG7-azide" for protein labeling. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to enhance labeling efficiency and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is it used for?

A: this compound is a homobifunctional crosslinker. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) chain with an azide (B81097) group at each end. This reagent is primarily used in bioconjugation, particularly for linking two molecules that have been modified to contain an alkyne group, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction. The PEG7 linker provides a flexible and hydrophilic spacer between the conjugated molecules.

Q2: What are the main chemistries used to label proteins with this compound?

A: The primary methods are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). A chelating ligand is also used to stabilize the copper(I) and improve reaction efficiency.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant. It utilizes a strained alkyne (e.g., DBCO or BCN) that reacts with the azide without the need for a toxic copper catalyst, making it ideal for applications in living systems.[1][2]

Q3: How does the PEG7 linker affect my protein?

A: The polyethylene glycol (PEG) linker offers several advantages, including:

  • Increased Hydrophilicity: This can improve the solubility of the labeled protein.

  • Flexibility: The PEG chain provides a flexible spacer, which can help to maintain the protein's native conformation and biological activity by reducing steric hindrance between the conjugated molecules.[3]

  • Reduced Immunogenicity: PEGylation can sometimes reduce the immunogenic response to a protein.

However, the length and flexibility of the linker can also influence the stability and folding kinetics of the fusion protein.[4]

Q4: How can I confirm that my protein has been successfully labeled?

A: Several analytical techniques can be used to verify labeling:

  • SDS-PAGE: A successful PEGylation will result in a noticeable molecular weight shift on an SDS-PAGE gel. The PEGylated protein will migrate slower than the unlabeled protein.[5]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the molecular weight of the labeled protein, confirming the addition of the this compound linker and any conjugated partners.

  • High-Performance Liquid Chromatography (HPLC): Methods like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate the labeled protein from the unlabeled protein and other reaction components, allowing for quantification of the labeling efficiency.

Troubleshooting Guides

Low or No Labeling Efficiency
Potential Cause Troubleshooting Steps
Inefficient Click Reaction (CuAAC) - Optimize Copper Catalyst: Ensure the use of a fresh copper(II) sulfate (B86663) solution and a suitable ligand (e.g., THPTA, BTTAA) at a recommended 5:1 ligand-to-copper ratio. - Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) for each experiment, as it is prone to oxidation. - Degas Solutions: Remove dissolved oxygen from your reaction buffers, as it can oxidize the Cu(I) catalyst to the inactive Cu(II) state. - Check Reagent Concentrations: Titrate the concentrations of your azide and alkyne components. A molar excess of one component (typically 2 to 10-fold) may be necessary.
Inefficient Click Reaction (SPAAC) - Check Reagent Stability: Ensure your strained alkyne reagent has not degraded. - Optimize Reaction Time and Temperature: While SPAAC is generally fast, complex proteins may require longer incubation times (4-12 hours at room temperature or 12-24 hours at 4°C).
Inaccessible Labeling Site - Steric Hindrance: The azide or alkyne on your protein may be in a sterically hindered location. Consider engineering the tag at a more accessible site. - Linker Length: A longer PEG linker on your detection molecule might be necessary to reach the labeling site.
Interfering Buffer Components - Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) can interfere with NHS ester-based azide functionalization of the protein. Use amine-free buffers like PBS. - Reducing Agents: DTT or other reducing agents can interfere with the CuAAC reaction. Remove them via dialysis or buffer exchange prior to labeling.
Incorrect Molar Ratios - Optimize Coupling Ratio: For initial studies, test a range of molar coupling ratios of the labeling reagent to the protein (e.g., 10:1 to 40:1).
Protein Precipitation or Aggregation During Labeling
Potential Cause Troubleshooting Steps
High Protein Concentration - Reduce Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1 mg/mL).
Buffer Conditions - Check pH and Salt Concentration: Ensure the pH of your buffer is appropriate for your protein's stability. Adjust the salt concentration if necessary. Sometimes, including additives like glycerol (B35011) (5%) can improve protein solubility.
Denaturation by Organic Solvent - Minimize Organic Solvent: If your this compound or alkyne-modified molecule is dissolved in an organic solvent like DMSO, keep the final concentration in the reaction mixture low (ideally below 5% v/v).
Precipitation on Column During Purification - Gradient Elution: Use a linear gradient for elution instead of a step-wise elution to decrease the protein concentration in the eluted fractions. - Change Buffer Composition: Try different elution buffers with varying pH or salt concentrations.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (to a final concentration of ~25-50 µM).

    • This compound (to a final concentration of ~50-100 µM, a 2-fold excess to the protein).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is recommended as a starting point.

  • Initiate the Reaction:

    • Add the CuSO₄/ligand premix to the protein solution.

    • Add the aminoguanidine solution.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. Protect the reaction from light if using a fluorescently tagged molecule.

  • Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or using a spin desalting column.

Protocol 2: Analysis of Labeling Efficiency by SDS-PAGE

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gels (choose a percentage appropriate for your protein's size)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., 2X Laemmli buffer)

  • Protein molecular weight markers

  • Coomassie Brilliant Blue or fluorescent stain

Procedure:

  • Sample Preparation: Mix your protein samples with the sample loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and molecular weight markers onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands.

  • Analysis: Compare the lanes containing the labeled and unlabeled protein. A successful PEGylation will show a distinct band at a higher molecular weight for the labeled protein. The intensity of the bands can be used for a semi-quantitative estimation of labeling efficiency.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC Protein Labeling

ReagentStarting ConcentrationMolar Ratio (relative to Protein)Notes
Alkyne-Protein10-50 µM1
This compound20-250 µM2-10A molar excess is generally recommended.
CuSO₄50-200 µM2-5
Ligand (e.g., THPTA)250-1000 µM10-25 (5:1 to Copper)A 5:1 ligand to copper ratio is often optimal.
Sodium Ascorbate1-5 mM40-100Must be freshly prepared.

Table 2: Typical Reaction Conditions for Azide-Alkyne Cycloadditions

ParameterCuAACSPAAC
Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 1-4 hours4-24 hours
pH 7.0-8.07.0-7.4
Catalyst Copper(I)None

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prot_Prep Protein Preparation (Alkyne-Modified) Labeling Azide-Alkyne Cycloaddition Prot_Prep->Labeling Reagent_Prep Reagent Preparation (this compound, Catalyst) Reagent_Prep->Labeling Purify Purification (SEC, Dialysis) Labeling->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Mass_Spec Mass Spectrometry Purify->Mass_Spec HPLC HPLC Purify->HPLC Troubleshooting_Logic Start Low Labeling Efficiency? Check_Reaction CuAAC or SPAAC? Start->Check_Reaction CuAAC_Issues Check Cu(I) Catalyst, Reducing Agent, O₂ Check_Reaction->CuAAC_Issues CuAAC SPAAC_Issues Check Reagent Stability, Reaction Time Check_Reaction->SPAAC_Issues SPAAC Check_Protein Protein Precipitation? CuAAC_Issues->Check_Protein SPAAC_Issues->Check_Protein Buffer_Issues Optimize Buffer pH, Salt, Additives Check_Protein->Buffer_Issues Yes Concentration_Issues Lower Protein Concentration Check_Protein->Concentration_Issues Yes Failure Consult Further Check_Protein->Failure No Success Improved Efficiency Buffer_Issues->Success Concentration_Issues->Success

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Azido-PEG7-azide vs. Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective comparison between homobifunctional linkers, exemplified by Azido-PEG7-azide, and the versatile class of heterobifunctional PEG linkers. By examining their structural differences, conjugation chemistries, and performance in key applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.

At a Glance: Key Differences and Applications

This compound is a homobifunctional linker, meaning it possesses two identical reactive groups—in this case, azide (B81097) groups—at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This symmetrical nature makes it suitable for one-pot reactions to crosslink molecules that have corresponding reactive partners, such as alkynes or strained cyclooctynes (e.g., DBCO, BCN), through "click chemistry".[2][3] Its primary application lies in the synthesis of molecules like PROTACs, where it can link a target protein binder and an E3 ligase ligand.[4][5]

Heterobifunctional PEG linkers , in contrast, possess two different reactive functional groups at their termini. This dual reactivity allows for a controlled, sequential conjugation of two distinct molecular entities. The variety of available end groups is vast, including but not limited to N-hydroxysuccinimide (NHS) esters (for targeting amines), maleimides (for targeting thiols), and alkynes/azides for click chemistry. This specificity and control make them the preferred choice for complex bioconjugates like ADCs, where a cytotoxic payload is precisely attached to an antibody.

Quantitative Performance Comparison

The efficiency of a bioconjugation reaction is a critical parameter, determining the yield and homogeneity of the final conjugate. The following tables summarize key performance metrics for the chemistries associated with this compound (click chemistry) and a common heterobifunctional linker (e.g., NHS-ester/Maleimide). It is important to note that efficiencies can vary significantly based on the specific reactants, buffer conditions, and reaction times.

FeatureThis compound (via Click Chemistry)Heterobifunctional Linker (e.g., NHS-Ester/Maleimide)
Reaction Mechanism Bioorthogonal cycloaddition (e.g., SPAAC)Nucleophilic acyl substitution (NHS-ester) and Michael addition (maleimide)
Target Residues Site-specifically introduced alkynes or strained cyclooctynesPrimary amines (Lysine, N-terminus) and thiols (Cysteine)
Specificity HighModerate to low (NHS-ester), High (Maleimide)
Typical Efficiency/Yield Generally high to very high (>90%)Variable, moderate to high (50-80% for NHS-ester)
Control over Degree of Labeling (DoL) High, especially with two-step methodsModerate, can be challenging to control
Linkage Stability High (Triazole ring)High (Amide and Thioether bonds)
Side Reactions MinimalHydrolysis of NHS-ester, reaction of maleimide (B117702) with amines at high pH
Biocompatibility High (especially for copper-free methods)High

Experimental Workflows and Signaling Pathways

The choice of linker dictates the experimental workflow for bioconjugation. Heterobifunctional linkers allow for a more controlled, sequential process, while homobifunctional linkers are typically used in a one-pot reaction or a two-step process involving the initial modification of one of the target molecules.

cluster_0 This compound (Homobifunctional) cluster_1 NHS-PEG-Maleimide (Heterobifunctional) A1 Molecule A (e.g., E3 Ligase Ligand) A2 Alkyne-functionalized Molecule A A1->A2 Functionalization A6 PROTAC A2->A6 One-pot Click Reaction A3 This compound A3->A6 One-pot Click Reaction A4 Molecule B (e.g., Target Protein Ligand) A5 Alkyne-functionalized Molecule B A4->A5 Functionalization A5->A6 One-pot Click Reaction B1 Antibody B3 Maleimide-activated Antibody B1->B3 Step 1: Amine Labeling B2 NHS-PEG-Maleimide B2->B3 B5 Antibody-Drug Conjugate (ADC) B3->B5 Step 2: Thiol Conjugation B4 Thiol-containing Payload B4->B5

Caption: Comparative experimental workflows for homobifunctional and heterobifunctional linkers.

The bioconjugates synthesized using these linkers often play a crucial role in therapeutic mechanisms of action. For instance, an Antibody-Drug Conjugate (ADC) follows a specific pathway to deliver its cytotoxic payload to cancer cells.

ADC_Mechanism ADC 1. ADC binds to tumor antigen Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage & payload release Lysosome->Release Target 5. Payload binds to intracellular target (e.g., DNA, microtubules) Release->Target Apoptosis 6. Induction of apoptosis Target->Apoptosis

Caption: Cellular mechanism of action of an Antibody-Drug Conjugate (ADC).

Similarly, a PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary 1. Formation of Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination 2. POI Ubiquitination Ternary->Ubiquitination Proteasome 3. Recognition by Proteasome Ubiquitination->Proteasome Degradation 4. POI Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle

References

A Comparative Guide to Azido-PEG7-azide and Other Homobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical crosslinker is a critical determinant in the success of numerous applications, from elucidating protein-protein interactions to the development of antibody-drug conjugates (ADCs) and novel biomaterials. Among the diverse arsenal (B13267) of available crosslinkers, homobifunctional diazides, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have gained prominence due to their utility in bioorthogonal "click chemistry." This guide provides a detailed comparison of Azido-PEG7-azide with other homobifunctional diazido crosslinkers, offering insights into their properties and providing experimental frameworks for their evaluation.

Introduction to Homobifunctional Diazide Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups, in this case, azide (B81097) (-N₃) moieties, separated by a spacer arm. These crosslinkers are employed to covalently link two molecules that have been functionalized with a complementary reactive group, most commonly an alkyne, through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions.[1]

The incorporation of a PEG spacer into the crosslinker architecture, as seen in this compound, offers several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2][3]

  • Enhanced Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules.[4]

  • Flexibility and Reduced Steric Hindrance: The flexible PEG chain provides a variable spacer length, which can reduce steric hindrance and allow for more efficient crosslinking between bulky molecules.[5]

Performance Comparison of this compound and Alternatives

Direct quantitative, head-to-head comparisons of the crosslinking efficiency and reaction kinetics of this compound against other diazido crosslinkers under identical experimental conditions are not extensively documented in peer-reviewed literature. However, a qualitative comparison based on their structural properties and the general principles of PEGylation and click chemistry can be made.

The primary variables among homobifunctional diazide crosslinkers are the length of the PEG chain or the nature of the spacer arm.

  • Effect of PEG Chain Length:

    • Longer PEG Chains (e.g., Azido-PEG11-azide, Azido-PEG20-azide): Offer increased water solubility and a longer spacer distance, which can be advantageous for crosslinking large protein complexes or overcoming steric hindrance. However, the increased hydrodynamic radius may influence the biological activity of the conjugate.

    • Shorter PEG Chains (e.g., Azido-PEG3-azide): Provide a more rigid and defined spacer length, which can be useful for applications where precise distance constraints are important.

    • This compound: Represents a mid-range option, balancing the benefits of PEGylation with a moderate spacer length.

  • Non-PEGylated Diazidoalkanes (e.g., 1,10-Diazido-decane):

    • Advantages: Offer a hydrophobic and rigid spacer, which may be desirable in specific applications, such as probing interactions within lipid membranes. They are also typically less expensive than their PEGylated counterparts.

    • Disadvantages: Suffer from poor aqueous solubility, which can complicate their use in biological systems and may lead to aggregation of the crosslinked products.

The choice of crosslinker will ultimately depend on the specific requirements of the experiment, including the nature of the molecules to be crosslinked, the desired properties of the final conjugate, and the experimental conditions.

Data Presentation: Comparison of Homobifunctional Diazide Crosslinkers

The following table summarizes the key properties of this compound and a selection of other commercially available homobifunctional diazide crosslinkers.

FeatureAzido-PEG3-azideThis compoundAzido-PEG11-azideAzido-PEG20-azide1,10-Diazidodecane
Reactive Group Azide (-N₃)Azide (-N₃)Azide (-N₃)Azide (-N₃)Azide (-N₃)
Target Specificity AlkyneAlkyneAlkyneAlkyneAlkyne
Spacer Arm Length (Å) ~14.6~29.0~43.4~75.0~15.7
Molecular Weight ( g/mol ) 200.20420.46596.67951.08224.32
Solubility Water SolubleWater SolubleWater SolubleWater SolubleInsoluble in Water
Cleavable? NoNoNoNoNo

Mandatory Visualization

cluster_0 Molecule A Functionalization cluster_1 Molecule B Functionalization cluster_2 Crosslinking Reaction MolA Molecule A (e.g., Protein, Peptide) Alkyne Alkyne Moiety MolA_Alkyne Alkyne-Functionalized Molecule A Alkyne->MolA_Alkyne Covalent Attachment Crosslinker This compound MolA_Alkyne->Crosslinker MolB Molecule B (e.g., Protein, Drug) Alkyne2 Alkyne Moiety MolB_Alkyne Alkyne-Functionalized Molecule B Alkyne2->MolB_Alkyne Covalent Attachment MolB_Alkyne->Crosslinker Crosslinked_Product Crosslinked Conjugate (Stable Triazole Linkages) Crosslinker->Crosslinked_Product Cu(I) Catalyst 'Click Chemistry'

Caption: Workflow for bioconjugation using this compound.

cluster_sds SDS-PAGE Analysis cluster_ms Mass Spectrometry Analysis start Start protein_prep Protein Sample Preparation (Buffer Exchange, Concentration Adjustment) start->protein_prep crosslinker_prep Crosslinker Stock Solution (e.g., in DMSO) start->crosslinker_prep reaction Crosslinking Reaction (Incubate Protein with Crosslinker and Catalyst) protein_prep->reaction crosslinker_prep->reaction quenching Quenching (Stop Reaction) reaction->quenching analysis Analysis quenching->analysis sds_page SDS-PAGE analysis->sds_page digestion In-gel or In-solution Digestion (e.g., Trypsin) analysis->digestion staining Coomassie or Silver Staining sds_page->staining lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Identify Crosslinked Peptides) lc_ms->data_analysis

Caption: Experimental workflow for protein crosslinking analysis.

Experimental Protocols

The following are general protocols for utilizing and evaluating homobifunctional diazide crosslinkers. These should be optimized for each specific application.

Protocol 1: General Protein Crosslinking using Azido-PEG-azide

This protocol describes the crosslinking of two proteins that have been pre-functionalized with alkyne groups.

Materials:

  • Alkyne-functionalized Protein A

  • Alkyne-functionalized Protein B

  • Azido-PEG-azide crosslinker (e.g., this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 500 mM in water)

  • Quenching Solution: 500 mM EDTA, pH 8.0

  • Anhydrous DMSO

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents

Procedure:

  • Protein Sample Preparation:

    • Prepare a solution containing equimolar amounts of alkyne-functionalized Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Stock Solution Preparation:

    • Dissolve the Azido-PEG-azide crosslinker in anhydrous DMSO to a stock concentration of 10-50 mM immediately before use.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine the protein solution, THPTA (final concentration 2.5 mM), and CuSO₄ (final concentration 0.5 mM). Mix gently.

    • Add the Azido-PEG-azide stock solution to the protein mixture to achieve the desired final concentration (a 10- to 50-fold molar excess of crosslinker to total protein is a good starting point).

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Mass Spectrometry: For identification of crosslinked peptides and interaction sites, the crosslinked protein bands can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by LC-MS/MS. Specialized software is then used to identify the crosslinked peptides.

Protocol 2: Comparative Analysis of Crosslinking Efficiency

This protocol outlines a method to compare the efficiency of different homobifunctional diazide crosslinkers.

Procedure:

  • Parallel Reactions: Set up parallel crosslinking reactions as described in Protocol 1, using identical protein concentrations and reaction conditions. In each parallel reaction, use a different homobifunctional diazide crosslinker (e.g., Azido-PEG3-azide, this compound, Azido-PEG11-azide, and a non-PEGylated control like 1,10-Diazidodecane). Ensure the molar excess of each crosslinker is the same.

  • Time Course Analysis: For each crosslinker, collect aliquots of the reaction mixture at various time points (e.g., 15, 30, 60, and 120 minutes). Quench the reaction in each aliquot immediately.

  • Densitometric Analysis of SDS-PAGE:

    • Run all quenched samples on an SDS-PAGE gel.

    • Stain the gel with a quantitative stain (e.g., Coomassie Blue).

    • Perform densitometric analysis of the bands corresponding to the monomeric proteins and the crosslinked products.

    • Calculate the percentage of crosslinked product at each time point for each crosslinker to compare the reaction kinetics and overall efficiency.

  • Quantitative Mass Spectrometry:

    • Analyze the samples from the final time point for each crosslinker by LC-MS/MS as described in Protocol 1.

    • Compare the number and spectral counts of identified crosslinked peptides for each crosslinker as a measure of crosslinking efficiency.

Protocol 3: Assessment of Conjugate Stability

This protocol is for evaluating the stability of the triazole linkage formed by the crosslinker.

Procedure:

  • Prepare Crosslinked Conjugate: Prepare a larger batch of a crosslinked protein conjugate using this compound as described in Protocol 1 and purify the conjugate to remove unreacted components.

  • Forced Degradation Study:

    • Aliquot the purified conjugate into separate tubes.

    • Subject the aliquots to various stress conditions:

      • pH Stability: Incubate in buffers of varying pH (e.g., pH 4, 7.4, and 9) at 37°C.

      • Thermal Stability: Incubate at elevated temperatures (e.g., 50°C and 70°C) in a neutral buffer.

      • Reductive Stability: Incubate with a reducing agent such as 10 mM dithiothreitol (B142953) (DTT) in a physiological buffer at 37°C.

  • Time Point Analysis:

    • Collect samples at various time points (e.g., 0, 24, 48, and 72 hours) from each stress condition.

  • Analysis of Degradation:

    • Analyze the samples by SDS-PAGE to look for the appearance of lower molecular weight degradation products (i.e., the individual proteins).

    • Further analysis by mass spectrometry can be used to identify any cleavage products.

Conclusion

This compound is a versatile homobifunctional crosslinker that offers the benefits of a hydrophilic PEG spacer for improved solubility and biocompatibility, coupled with the robust and specific reactivity of azide groups in click chemistry. While direct quantitative comparisons with other diazido crosslinkers are limited, the principles of PEGylation suggest that the choice of PEG chain length is a critical parameter to consider, depending on the specific application. The provided protocols offer a framework for researchers to systematically evaluate and compare the performance of this compound and other homobifunctional crosslinkers to select the optimal reagent for their research and development needs.

References

Efficacy of "Azido-PEG7-azide" in PROTAC formation compared to other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide provides a comparative analysis of Azido-PEG7-azide as a PROTAC linker, benchmarking its performance against other commonly used linkers with supporting experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is far more than a simple spacer. Its length, flexibility, and chemical composition play a pivotal role in the formation of a productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein. An optimal linker facilitates the correct spatial orientation of the POI and the E3 ligase, maximizing the efficiency of the degradation process.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC design. Its key features include:

  • Hydrophilicity: The PEG chain enhances the solubility of the often large and hydrophobic PROTAC molecule, which can improve its bioavailability.

  • Flexibility: The flexible nature of the PEG linker can accommodate the formation of a productive ternary complex by allowing for optimal positioning of the two ligands.

  • "Click Chemistry" Compatibility: The terminal azide (B81097) groups enable facile and efficient conjugation to alkyne-functionalized ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This modular approach simplifies the synthesis and optimization of PROTAC libraries.

Comparative Efficacy of PROTAC Linkers

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

While direct head-to-head comparative studies for this compound against a wide array of linkers are not extensively available in the public domain, we can infer its performance based on studies of PROTACs with similar PEG linkers. The following tables summarize representative data from the literature, comparing the performance of PEG linkers with other common linker types, such as alkyl chains and more rigid structures.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTACLinker Type (12 atoms)DC50 (nM)Dmax (%)Cell PermeabilitySolubility
PROTAC A (Representative of PEG Linker) PEG25>90ModerateHigh
PROTAC B Alkyl Chain35>90HighLow

This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[1]

Table 2: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1 degraders, demonstrating the critical role of linker length.[2]

Table 3: Comparison of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionDegradation Efficacy
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This comparison highlights that the linker composition, not just its length, can significantly impact PROTAC activity.[2][3]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-functionalized ligand (for either the POI or the E3 ligase) to the this compound linker.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized ligand and this compound in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a solution of copper(II) sulfate to the reaction mixture.

  • Add a solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the resulting PROTAC molecule using preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][5]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: In-Cell Western (ICW) Assay for PROTAC Efficacy

The In-Cell Western is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for monitoring protein degradation.[6][7]

Materials:

  • Adherent cells cultured in 96-well plates

  • PROTAC compound and vehicle control

  • Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer

  • Primary antibody against the target protein

  • Infrared dye-conjugated secondary antibody

  • Cell normalization stain (e.g., CellTag 700 Stain)

  • Infrared imaging system

Procedure:

  • Cell Treatment: Treat cells cultured in a 96-well plate with a dilution series of the PROTAC.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with Triton X-100.

  • Immunostaining:

    • Block the cells with blocking buffer.

    • Incubate with the primary antibody.

    • Wash and then incubate with the infrared dye-conjugated secondary antibody and the cell normalization stain.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and the normalization stain.

    • Normalize the target protein signal to the cell stain signal.

    • Calculate the percentage of degradation and determine the DC50 and Dmax values.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation and the experimental workflows used to assess their efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose-response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis (DC50 & Dmax) Detection->Analysis End End: Efficacy Data Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Azido_PEG7_PROTAC cluster_protac PROTAC Structure with this compound Linker POI_Ligand POI Ligand (Alkyne-functionalized) Triazole1 Triazole POI_Ligand->Triazole1 CuAAC PEG7 ---(O-CH2-CH2)7--- Triazole1->PEG7 Triazole2 Triazole PEG7->Triazole2 E3_Ligand E3 Ligase Ligand (Alkyne-functionalized) Triazole2->E3_Ligand CuAAC

Caption: PROTAC assembly using this compound.

Conclusion

The linker is a critical component of a PROTAC molecule, and its rational design is paramount for developing successful protein degraders. This compound offers several advantages as a PROTAC linker, including enhanced solubility, flexibility, and straightforward incorporation via "click chemistry." While direct comparative data for this specific linker is limited, the available evidence for similar PEG linkers suggests that they are highly effective in promoting potent and efficacious protein degradation. By systematically evaluating linker composition and length using the detailed experimental protocols provided, researchers can optimize PROTAC performance and accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and the application of computational modeling will undoubtedly further refine our ability to predict and design optimal linkers for any given target.

References

A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG7-azide and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of crosslinking reagents is of paramount importance. Among the diverse array of available linkers, homobifunctional azido-PEG compounds are widely utilized for their ability to introduce azide (B81097) functionalities for subsequent "click" chemistry reactions. This guide provides a comparative analysis of the mass spectrometric characterization of Azido-PEG7-azide and its shorter and longer chain alternatives, Azido-PEG3-azide and Azido-PEG11-azide. The presented data and protocols will aid in the selection and quality control of the appropriate linker for specific research applications.

Performance Comparison of Azido-PEG-azide Linkers

The key differentiator among the compared linkers is the length of the polyethylene (B3416737) glycol (PEG) chain, which directly influences the molecular weight. This difference is readily discernible by mass spectrometry, a fundamental tool for the verification of the identity and purity of these reagents. The choice of linker length can impact the solubility, steric hindrance, and overall hydrodynamic radius of the final conjugate.

Data Presentation: Theoretical Mass Spectrometry Data

The following table summarizes the theoretical monoisotopic masses and expected adducts for this compound and its selected alternatives in mass spectrometry. This data serves as a reference for the identification and characterization of these linkers.

ParameterAzido-PEG3-azideThis compoundAzido-PEG11-azide
Molecular Formula C8H16N6O3C16H32N6O7C24H48N6O11
Molecular Weight ( g/mol ) 244.25420.46596.67
Theoretical Monoisotopic Mass [M] (Da) 244.1287420.2332596.3377
Expected [M+H]+ (m/z) 245.1360421.2405597.3450
Expected [M+Na]+ (m/z) 267.1179443.2224619.3269
Expected [M+K]+ (m/z) 283.0919459.2004635.3009
Expected [M-N2+H]+ (m/z) 217.1309393.2354569.3400

Note: The [M-N2+H]+ ion represents a common fragmentation pattern for azide-containing compounds in mass spectrometry, corresponding to the loss of a dinitrogen molecule (28.0061 Da).

Experimental Protocols

The following are detailed methodologies for the characterization of Azido-PEG-azide linkers using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS).

MALDI-TOF Mass Spectrometry Protocol

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of synthetic polymers like PEG linkers.

Materials:

  • Azido-PEG-azide linker (e.g., this compound)

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA)

  • Solvents: Acetonitrile (B52724) (ACN), Ethanol, and HPLC-grade water

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in ethanol.

  • Analyte Solution Preparation: Dissolve the Azido-PEG-azide linker in water or a 1:1 ACN/water mixture to a final concentration of 1 mg/mL.

  • Sample Spotting: Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:5:1 (v/v/v) ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using a suitable standard. Acquire spectra over a mass range appropriate for the expected molecular weight of the linker and its adducts.

  • Data Analysis: Identify the peaks corresponding to the sodiated adducts ([M+Na]+) of the Azido-PEG-azide linker. The presence of a peak corresponding to the loss of N2 ([M-N2+Na]+) can also be monitored as a characteristic fragment.

ESI-LC/MS Protocol

ESI-LC/MS is a powerful technique for the analysis of PEG compounds, providing separation and mass information.

Materials:

  • Azido-PEG-azide linker

  • Solvents: HPLC-grade acetonitrile (ACN) and water, with 0.1% formic acid

  • LC column: C18 reversed-phase column suitable for small molecules

  • LC-MS system with an electrospray ionization source

Procedure:

  • Sample Preparation: Dissolve the Azido-PEG-azide linker in a 1:1 mixture of ACN and water to a final concentration of 100 µg/mL.

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Inject 5-10 µL of the sample onto the C18 column.

    • Apply a suitable gradient, for example, from 5% to 95% Mobile Phase B over 10-15 minutes, to elute the compound.

  • MS Detection:

    • Set the ESI source to positive ion mode.

    • Acquire mass spectra over a mass range of m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve stable ionization and good signal intensity.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the Azido-PEG-azide linker. Identify the protonated molecular ion ([M+H]+) and other common adducts ([M+Na]+, [M+K]+). Tandem MS (MS/MS) can be performed on the precursor ion to observe characteristic fragmentation patterns, such as the neutral loss of ethylene (B1197577) glycol units (44.0262 Da) and the loss of N2.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for mass spectrometric analysis and the logical relationship of the compared molecules.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Sample Azido-PEG-azide Sample Dissolution Dissolution in Solvent Sample->Dissolution Matrix_Addition Matrix/Adduct Addition (MALDI) Dissolution->Matrix_Addition Dilution Dilution (ESI) Dissolution->Dilution MALDI_TOF MALDI-TOF MS Matrix_Addition->MALDI_TOF ESI_LCMS ESI-LC/MS Dilution->ESI_LCMS Spectrum Mass Spectrum Acquisition MALDI_TOF->Spectrum ESI_LCMS->Spectrum Peak_ID Peak Identification (Molecular Ion, Adducts, Fragments) Spectrum->Peak_ID Verification Structure & Purity Verification Peak_ID->Verification Linker_Comparison cluster_peg_lengths Varying PEG Chain Lengths Azido_PEG_Azide Homobifunctional Azido-PEG-Azide Linkers PEG3 Azido-PEG3-azide (Shorter) Azido_PEG_Azide->PEG3 n=3 PEG7 This compound (Target) Azido_PEG_Azide->PEG7 n=7 PEG11 Azido-PEG11-azide (Longer) Azido_PEG_Azide->PEG11 n=11

Navigating Bioconjugation: A Comparative Guide to Azido-PEG7-azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and safety. This guide provides an objective comparison of the commonly used Azido-PEG7-azide linker with emerging alternatives, offering supporting experimental data and detailed protocols to inform your selection process.

This compound is a homobifunctional crosslinker featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain flanked by two azide (B81097) groups. Its primary application lies in "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. These reactions form stable triazole linkages, making this compound a popular choice for conjugating molecules in various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer is intended to enhance the solubility and biocompatibility of the resulting conjugate.

However, despite its widespread use, this compound and PEG-based linkers, in general, present several limitations in certain biological applications. This guide will delve into these limitations, present viable alternatives, and provide the experimental framework for their comparative evaluation.

Limitations of this compound

The primary drawbacks of using this compound in biological systems stem from the inherent properties of its polyethylene glycol (PEG) core.

Immunogenicity and the "PEG Dilemma"

A significant concern with all PEGylated compounds, including those synthesized using this compound, is the potential for immunogenicity. A portion of the human population has pre-existing anti-PEG antibodies, which can lead to the rapid clearance of PEGylated therapeutics from the bloodstream, a phenomenon known as accelerated blood clearance (ABC).[1][2][3] This can drastically reduce the therapeutic efficacy of the bioconjugate. Furthermore, repeated administration of PEGylated molecules can induce the production of anti-PEG antibodies, potentially leading to hypersensitivity reactions.[2][3]

Non-Biodegradability and Potential for Accumulation

The backbone of polyethylene glycol is not readily biodegradable.[4] While short PEG chains like PEG7 are more likely to be cleared renally, there are concerns about the potential for long-term accumulation and associated toxicity with repeated dosing of PEGylated compounds.[4]

Metabolism of the PEG Chain

While generally considered metabolically stable, studies have shown that the PEG chain can be subject to metabolism, potentially leading to the generation of metabolites with altered pharmacokinetic profiles.[5][6] The impact of such metabolism on the overall performance and stability of a bioconjugate linked with a short PEG chain like this compound in vivo requires careful consideration.

cluster_Limitations Limitations of this compound cluster_Consequences Biological Consequences Immunogenicity Immunogenicity ABC Accelerated Blood Clearance Immunogenicity->ABC leads to Hypersensitivity Hypersensitivity Reactions Immunogenicity->Hypersensitivity NonBiodegradability Non-Biodegradability Accumulation Tissue Accumulation NonBiodegradability->Accumulation Metabolism Potential Metabolism AlteredPK Altered Pharmacokinetics Metabolism->AlteredPK ReducedEfficacy Reduced Efficacy ABC->ReducedEfficacy AlteredPK->ReducedEfficacy start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of Bioconjugates seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_dmso Add Solubilizing Agent (DMSO) incubate_4h->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of therapeutics and research tools. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) has become a gold standard due to its hydrophilicity, biocompatibility, and ability to enhance the properties of conjugated molecules. This guide provides a detailed comparison of "Azido-PEG7-azide" with shorter and longer PEG linkers, offering experimental data and protocols to inform the selection of the optimal linker for specific applications such as drug delivery, proteomics, and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Understanding the Role of PEG Linker Length

The length of a PEG linker is not a trivial parameter; it is a key determinant of the physicochemical and biological properties of a bioconjugate. The number of ethylene (B1197577) glycol units dictates the linker's spatial dimensions, flexibility, and hydrophilicity, which in turn affect:

  • Solubility and Aggregation: Longer PEG chains can significantly improve the solubility of hydrophobic molecules and prevent aggregation.[1][2]

  • Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate is directly influenced by the PEG length. Longer linkers generally lead to a longer circulation half-life by reducing renal clearance.[3][4]

  • Steric Hindrance: The linker's length can impact the binding affinity and activity of the conjugated molecule. A shorter linker may be advantageous in minimizing steric hindrance in some contexts, while a longer one might be necessary to bridge distant interaction sites.[5][6]

  • Stability: PEGylation can protect biomolecules from enzymatic degradation.[7] However, the stability of the linker itself can also be a factor, with some studies suggesting shorter linkers may lead to more stable ADCs.[8]

"this compound": A Mid-Length Homobifunctional Linker

"this compound" is a discrete PEG linker with seven ethylene glycol units, flanked by azide (B81097) groups at both ends. This homobifunctional nature makes it suitable for applications where two molecules are to be crosslinked, for instance, in the formation of protein dimers or the functionalization of nanoparticles. The azide groups are particularly useful for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][9]

A PEG7 linker occupies a middle ground in the spectrum of commonly used discrete PEG linkers (e.g., PEG3, PEG4, PEG8, PEG12). While direct comparative experimental data for this compound against its shorter and longer homologues is limited, its performance can be inferred from the general principles of PEGylation. It is expected to offer a balance between the properties conferred by shorter and longer linkers: providing adequate hydrophilicity and flexibility without excessive steric bulk.

Quantitative Comparison of PEG Linker Lengths in Specific Applications

The optimal PEG linker length is highly dependent on the specific application. The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths.

Table 1: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation

Target ProteinLinker Length (Number of atoms)Degradation Efficacy (DC50/Dmax)Reference
Estrogen Receptor α (ERα)12Inactive[5]
16Active, potent degradation[5]
20Decreased activity[5]
TANK-binding kinase 1 (TBK1)< 12No apparent activity[6]
> 12Robust degradation[6]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ADC PropertyPEG Linker LengthObservationReference
In Vitro Cytotoxicity PEG2Higher Potency (Lower IC50)[10]
PEG8Lower Potency (Higher IC50)[10]
Pharmacokinetics Short PEG8Faster blood clearance[11]
Pendant PEG12 x 2Slower clearance rates[12][13]
Linear PEG24Faster clearance than pendant[12][13]
Stability Shorter LinkersGenerally better stability[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with different PEG linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis with a Maleimide-PEG Linker

This protocol describes the conjugation of a drug-linker to an antibody via maleimide (B117702) chemistry, a common method for creating ADCs.

1. Antibody Modification:

2. Drug-Linker Preparation:

  • Synthesize the PEGylated linker-payload construct separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a maleimide group for antibody conjugation and another reactive group for payload attachment.[3]

3. Conjugation:

  • Add the activated drug-linker to the reduced antibody solution and incubate to allow for the formation of a stable thioether bond.[3]

4. Purification and Characterization:

  • Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) to remove unreacted drug-linker.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the use of an azide-functionalized PEG linker, such as this compound, to conjugate to an alkyne-containing molecule.

1. Preparation of Reactants:

  • Dissolve the azide-functionalized molecule (e.g., a protein modified with an Azido-PEG-NHS ester) and the alkyne-containing molecule in a suitable buffer.[14]

2. Click Reaction:

  • Prepare a premix of a copper(I) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., TBTA).

  • Add the alkyne-containing molecule to the azide-functionalized molecule.

  • Initiate the reaction by adding the copper(I) premix and a reducing agent (e.g., sodium ascorbate).[1]

  • Incubate the reaction mixture at room temperature, protected from light.

3. Purification:

  • Purify the final conjugate using chromatography methods like SEC to remove the catalyst and unreacted components.

Visualization of Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams were created using the DOT language.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free -SH) mAb->reduced_mAb TCEP Reduction conjugation Thioether Bond Formation reduced_mAb->conjugation drug Cytotoxic Drug drug_linker Drug-Linker Construct drug->drug_linker peg_linker Maleimide-PEGn-Linker peg_linker->drug_linker drug_linker->conjugation ADC Antibody-Drug Conjugate conjugation->ADC purification SEC Purification ADC->purification characterization DAR Determination (UV-Vis, HIC) purification->characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Click_Chemistry_Workflow CuAAC Click Chemistry Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_analysis Purification & Analysis azide_mol Molecule A with Azide Group (e.g., Azido-PEG7-Protein) reaction [3+2] Cycloaddition azide_mol->reaction alkyne_mol Molecule B with Alkyne Group alkyne_mol->reaction copper CuSO4 catalyst_complex Active Cu(I) Catalyst copper->catalyst_complex ligand TBTA Ligand ligand->catalyst_complex reducer Sodium Ascorbate reducer->catalyst_complex catalyst_complex->reaction Catalysis conjugate Triazole-linked Conjugate (A-PEG7-B) reaction->conjugate purification Purification (e.g., SEC) conjugate->purification analysis Characterization (e.g., MS, HPLC) purification->analysis

Caption: Workflow for bioconjugation using CuAAC click chemistry.

Conclusion: Selecting the Optimal PEG Linker

The selection of a PEG linker is a critical step in the design of bioconjugates with desired properties. There is no one-size-fits-all answer; the optimal linker length depends on a multitude of factors including the nature of the molecules to be conjugated, the intended application, and the desired pharmacokinetic and pharmacodynamic profile.

  • Shorter PEG linkers (e.g., PEG2-PEG4) are often preferred when minimal steric hindrance is crucial and a more rigid connection is desired. They may also contribute to higher in vitro potency and better ADC stability.[5][8]

  • Mid-length PEG linkers like this compound offer a compelling balance of properties. They provide sufficient hydrophilicity to improve solubility while being short enough to potentially avoid the negative impacts on binding affinity sometimes observed with very long linkers. Their bifunctional nature is also advantageous for specific crosslinking applications.

  • Longer PEG linkers (e.g., PEG12 and above) are generally the best choice for maximizing the circulation half-life of a bioconjugate and for solubilizing highly hydrophobic payloads.[1][3] In the context of PROTACs, longer linkers are often necessary to facilitate the formation of a productive ternary complex.[6]

Ultimately, the rational design of a bioconjugate requires empirical testing of a variety of linker lengths to identify the optimal candidate for a given application. This guide provides a framework for making an informed initial selection and for designing the necessary experiments to validate that choice.

References

Spectroscopic Analysis of "Azido-PEG7-azide" Labeled Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification and characterization of biomolecules are paramount for advancing therapeutic and diagnostic applications. "Azido-PEG7-azide" has emerged as a valuable homobifunctional linker, enabling the straightforward conjugation of biomolecules through 'click chemistry'. This guide provides an objective comparison of "this compound" with other common bifunctional linkers, supported by representative experimental data and detailed protocols for spectroscopic analysis.

"this compound" is a polyethylene (B3416737) glycol (PEG) linker containing azide (B81097) groups at both ends. This structure allows for the linkage of two alkyne-modified molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), respectively. The PEG7 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. Its defined length (monodisperse) simplifies the analysis of the final product compared to traditional polydisperse PEG reagents.

Performance Comparison of Bifunctional Linkers

The choice of a linker is critical in the design of bioconjugates, impacting stability, solubility, and biological activity. Here, we compare "this compound" with other widely used homobifunctional linkers.

FeatureThis compoundNHS-PEG-NHS EsterMal-PEG-Mal (Maleimide)
Target Functional Group AlkynePrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Chemistry Azide-Alkyne CycloadditionAcylationMichael Addition
Reaction pH 4.0 - 7.0 (CuAAC), Neutral (SPAAC)7.0 - 8.56.5 - 7.5
Bond Stability High (Triazole)Moderate (Amide)Moderate (Thioether)
Specificity High (Bioorthogonal)ModerateHigh
Representative Labeling Efficiency > 90%70 - 90%> 95%
Relative Hydrolysis Rate Very LowHigh (pre-conjugation)Moderate

This table presents representative data compiled from various sources in the literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation and analysis. Below are protocols for protein labeling with "this compound" and the subsequent spectroscopic analysis.

Protocol 1: Labeling of an Alkyne-Modified Peptide with "this compound"

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating two alkyne-modified peptides with "this compound".

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (100 mM, pH 7.0)

  • DMSO (Dimethyl sulfoxide)

  • Size-exclusion chromatography column

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in Tris-HCl buffer to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide solution.

    • Add "this compound" to a final molar ratio of 1:0.5 (peptide:linker) to favor the formation of a dimer.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled peptide from excess reagents using a size-exclusion chromatography column appropriate for the molecular weight of the conjugate.

  • Analysis: Analyze the purified conjugate using Mass Spectrometry and NMR to confirm successful labeling and determine the degree of modification.

Protocol 2: Spectroscopic Analysis of the "this compound" Labeled Peptide

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dilute the purified peptide conjugate in an appropriate solvent for electrospray ionization, typically a mixture of water, acetonitrile, and formic acid.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode and acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate. The expected mass will be the sum of the masses of two peptide molecules and one "this compound" linker, minus the mass of the leaving groups from the click reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Lyophilize the purified conjugate and dissolve it in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a 1D proton (¹H) NMR spectrum.

  • Data Analysis: The appearance of characteristic peaks corresponding to the methylene (B1212753) protons of the PEG chain (typically in the region of 3.5-3.7 ppm) and the triazole protons (around 7.5-8.0 ppm) will confirm the successful conjugation. The integration of these peaks relative to specific peptide proton signals can be used to quantify the degree of labeling.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.

experimental_workflow cluster_labeling Bioconjugation cluster_purification Purification cluster_analysis Spectroscopic Analysis peptide Alkyne-Modified Peptide reaction Click Reaction peptide->reaction linker This compound linker->reaction reagents CuSO4 / Ascorbate reagents->reaction sec Size-Exclusion Chromatography reaction->sec Purified Conjugate ms Mass Spectrometry (ESI-MS) sec->ms nmr NMR Spectroscopy sec->nmr

Workflow for labeling and analysis.

reaction_mechanism cluster_product Product peptide1 Peptide-Alkyne product Peptide-Triazole-PEG7-Triazole-Peptide peptide1->product + linker N3-PEG7-N3 linker->product + peptide2 Peptide-Alkyne peptide2->product Cu(I) catalyst

This compound click reaction.

Conclusion

"this compound" offers a highly efficient and specific method for the conjugation of alkyne-modified biomolecules. Its defined length simplifies spectroscopic analysis, making it a superior choice over polydisperse PEG linkers for applications requiring well-characterized conjugates. The combination of mass spectrometry and NMR spectroscopy provides a robust analytical workflow to confirm successful conjugation and ensure the quality of the final product. The choice of linker should always be guided by the specific requirements of the application, including the nature of the biomolecule, the desired stability, and the analytical capabilities available.

In-Vitro Stability of Azido-PEG7-azide Linked Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, is a critical determinant of their therapeutic efficacy and safety. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides a comparative overview of the in-vitro stability of conjugates linked with "Azido-PEG7-azide," focusing on the chemical stability of the resulting triazole linkage and the contribution of the polyethylene (B3416737) glycol (PEG) spacer. The performance is contextualized by comparing it with other commonly used linker technologies, supported by experimental data from the literature on analogous structures.

The "this compound" Linker: A Profile

The "this compound" linker is a homo-bifunctional crosslinker. Its primary utility lies in its terminal azide (B81097) groups, which react with alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This reaction forms a highly stable 1,2,3-triazole ring. The central PEG7 spacer imparts hydrophilicity to the conjugate, which can improve solubility and reduce aggregation.

Comparative In-Vitro Stability Analysis

Direct in-vitro stability data for conjugates specifically utilizing the "this compound" linker is not extensively available in peer-reviewed literature. However, the stability of such a conjugate can be inferred from the well-documented high stability of the 1,2,3-triazole linkage and the general behavior of PEG chains in biological media.

Key Stability-Determining Features:

  • Triazole Linkage: The 1,2,3-triazole ring formed through click chemistry is exceptionally stable. It is resistant to hydrolysis under both acidic and basic conditions, enzymatic degradation by proteases, and is stable under oxidative and reductive conditions.[1][2][3] This makes it a robust and reliable linkage for bioconjugates intended for in-vivo applications.

  • PEG Spacer: The polyethylene glycol (PEG) chain is generally considered biocompatible and stable. The ether linkages within the PEG backbone are not readily hydrolyzed or enzymatically cleaved in biological systems.[4] PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules.[4]

The following table summarizes the expected stability of an this compound linked conjugate compared to other common linker types based on the stability of the chemical bond formed.

Linker Type (Bond Formed)General In-Vitro Stability in PlasmaCommon Cleavage MechanismsKey AdvantagesKey Disadvantages
This compound (Triazole) High Not susceptible to enzymatic or typical hydrolytic cleavage. Considered non-cleavable.Exceptional chemical and biological stability.Non-cleavable nature may not be suitable for all drug release mechanisms.
Amide (e.g., NHS ester reaction) High Generally stable, but can be susceptible to enzymatic cleavage by amidases, though slower than peptide bonds.Well-established chemistry, high stability.Can be more susceptible to enzymatic cleavage than triazoles.
Maleimide (Thioether) Moderate Susceptible to retro-Michael reaction leading to deconjugation, especially if not hydrolyzed to a more stable form.Site-specific conjugation to thiols.Potential for payload exchange with serum albumin.
Hydrazone Low to Moderate (pH-dependent) Hydrolytically cleavable, with accelerated cleavage at acidic pH (e.g., in endosomes/lysosomes).pH-sensitive drug release.Can exhibit instability at physiological pH, leading to premature drug release.
Dipeptide (e.g., Val-Cit) High in circulation, cleavable in cell Stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell.Good plasma stability with targeted intracellular release.Dependent on the expression of specific proteases in the target cell.
Disulfide Moderate (Redox-dependent) Cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione.Targeted release in the reducing intracellular environment.Can be unstable in plasma due to exchange with free thiols.

Experimental Protocols for In-Vitro Stability Assessment

The in-vitro stability of a bioconjugate is typically assessed by incubating it in plasma from a relevant species (e.g., human, mouse) and monitoring the concentration of the intact conjugate over time.

General Protocol for In-Vitro Plasma Stability Study
  • Preparation of Plasma: Obtain commercially available frozen plasma (e.g., human, mouse) and thaw at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the bioconjugate into the plasma at a predetermined concentration (e.g., 100 µg/mL). Incubate the plasma samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). The 0-hour sample serves as the baseline.

  • Sample Processing: Immediately stop the reaction in the collected aliquots. This is typically done by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. For antibody-based conjugates, immunocapture techniques can be used to isolate the conjugate.

  • Analysis by LC-MS: Centrifuge the processed samples to pellet the precipitated proteins. Analyze the supernatant containing the conjugate by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the intact bioconjugate.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time. From this data, the half-life (t½) of the conjugate in plasma can be calculated.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_reactants Reactants cluster_reaction Bioconjugation (Click Chemistry) cluster_product Product Molecule_A Molecule A with Alkyne Reaction Cu(I) or Strain-Promoted Cycloaddition Molecule_A->Reaction Linker This compound Linker->Reaction Molecule_B Molecule B with Alkyne Molecule_B->Reaction Conjugate Molecule A - Triazole-PEG7-Triazole - Molecule B Reaction->Conjugate

Caption: Formation of a stable conjugate using an this compound linker via click chemistry.

Start Spike Conjugate into Plasma Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze LC-MS Analysis of Supernatant Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data Triazole Triazole Linkage Enzymatic_Cleavage Enzymatic Cleavage Triazole->Enzymatic_Cleavage Resistant Hydrolysis Hydrolysis (pH-dependent) Triazole->Hydrolysis Resistant Reduction Reduction Triazole->Reduction Resistant Amide Amide Linkage Amide->Enzymatic_Cleavage Susceptible Hydrazone Hydrazone Linkage Hydrazone->Hydrolysis Susceptible Disulfide Disulfide Linkage Disulfide->Reduction Susceptible

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of reactive chemical reagents are paramount. Azido-PEG7-azide, a bifunctional linker valuable in bioconjugation and drug delivery, requires specific procedures for its disposal to mitigate risks of toxicity and potential explosivity. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Azido compounds are known for their high reactivity. They can be sensitive to heat, shock, and friction. A critical safety concern is their reaction with acids, which produces the highly toxic and explosive hydrazoic acid[1]. Furthermore, contact with heavy metals, such as those found in plumbing, can lead to the formation of dangerously shock-sensitive metal azides[1]. Therefore, direct disposal of this compound down the drain is strictly prohibited[1][2].

The recommended and safest method for the disposal of organic azides like this compound is to first convert the azide (B81097) functional groups into a more stable form, such as an amine[3]. This chemical deactivation, often referred to as "quenching," significantly reduces the hazards associated with this class of compounds.

Decision Workflow for this compound Disposal

The primary decision in disposing of this compound is whether to proceed with chemical deactivation or to dispose of it directly as hazardous waste. For small quantities typically used in research settings, chemical deactivation is the preferred method.

start This compound Waste decision Small research quantity? start->decision deactivate Chemical Deactivation (Reduction to Amine) decision->deactivate Yes hazardous_waste Direct Disposal as Hazardous Waste decision->hazardous_waste No neutralize Neutralize reaction mixture (if necessary) deactivate->neutralize collect Collect in a dedicated, labeled, non-metal container hazardous_waste->collect dispose Dispose as chemical waste per institutional guidelines collect->dispose neutralize->dispose

References

Safeguarding Your Research: A Guide to Handling Azido-PEG7-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Azido-PEG7-azide. Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. Organic azides are energetic compounds that demand careful handling to mitigate risks of explosive decomposition and toxicity.

I. Hazard Identification and Risk Assessment

This compound, as an organic azide (B81097), presents several potential hazards:

  • Explosive Instability: Organic azides can be sensitive to heat, light, shock, and friction, potentially leading to explosive decomposition.[1][2][3]

  • Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin, with a toxicity profile that can be comparable to cyanides.[2][4]

  • Formation of Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.

  • Formation of Shock-Sensitive Metal Azides: Contact with heavy metals, such as copper or lead, can form highly unstable and shock-sensitive metal azides. This is a critical consideration for disposal in plumbing systems.

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles are required at all times. A full-face shield must be worn over goggles when there is a significant risk of splashing.Protects against splashes and potential explosions.
Body Protection A flame-resistant lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron should be worn.Protects skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. A NIOSH-approved respirator may be required if there is a potential for aerosol generation outside of a fume hood.Prevents inhalation of potentially toxic dust or vapors.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.

III. Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used for all reactions involving azides.

Preparation and Weighing:

  • Designated Area: Cordon off the work area within the fume hood.

  • Avoid Metal: Use plastic or ceramic spatulas for weighing and transferring the compound. Metal spatulas can form shock-sensitive metal azides.

  • Minimize Quantities: Use the smallest amount of the azide necessary for the experiment.

Reaction Setup and Execution:

  • Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethane.

  • Ground Glass Joints: Avoid exposing organic azides to ground glass joints, as the friction may cause explosive decomposition.

  • Controlled Temperature: If heating is necessary, do so with extreme caution and behind a blast shield. Monitor the reaction for any unexpected color changes or gas evolution, which could indicate decomposition.

  • Stirring: Use smooth, controlled magnetic stirring to avoid mechanical shock.

Work-up and Purification:

  • Avoid Concentration: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.

  • Quenching: After the reaction is complete, any excess azide must be safely quenched before disposal.

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the plumbing.

  • Dedicated Waste Container: All azide waste, including contaminated solvents, paper towels, and gloves, must be collected in a designated and clearly labeled hazardous waste container.

  • Avoid Drains: Under no circumstances should solutions containing azides be poured down the drain. Reaction with lead or copper pipes (B44673) can lead to the buildup of highly explosive metal azides.

  • Deactivation of Dilute Solutions: Dilute solutions of azides (5% or less) can be deactivated by reaction with nitrous acid. This procedure should only be performed by trained personnel in a controlled environment. A 20% aqueous solution of sodium nitrite (B80452) is added, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic. The absence of azides can be confirmed with a starch-iodide paper test. The neutralized solution (pH 6-9) can then be disposed of as hazardous waste.

Diagram: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Quenching cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Fume Hood prep_ppe->prep_area prep_weigh Weigh Azide (No Metal Spatula) prep_area->prep_weigh react_setup Setup Reaction (Blast Shield) prep_weigh->react_setup Transfer react_execute Execute Reaction (Monitor) react_setup->react_execute workup_cool Cool Reaction react_execute->workup_cool Completion workup_quench Quench Excess Azide workup_cool->workup_quench disp_collect Collect in Designated Waste workup_quench->disp_collect Transfer Waste disp_deactivate Deactivate (if applicable) disp_collect->disp_deactivate disp_dispose Dispose as Hazardous Waste disp_deactivate->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG7-azide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azido-PEG7-azide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.